Mito-CCY
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C77H67Br3N4O2P2 |
|---|---|
Molecular Weight |
1382.0 g/mol |
IUPAC Name |
triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium tribromide |
InChI |
InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1 |
InChI Key |
LOAIRUIRDMSFBC-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Mito-CCY: A Technical Guide to a Mitochondria-Targeted Photothermogenic Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe designed for applications in photothermal therapy (PTT). Its unique chemical structure facilitates selective accumulation within the mitochondria of cells. Upon irradiation with NIR light, this compound exhibits high photothermal conversion efficiency, leading to localized hyperthermia and the generation of reactive oxygen species (ROS). This dual action induces cytotoxicity and triggers apoptotic pathways, making this compound a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of this compound, including its chemical structure, photophysical properties, and detailed protocols for its application in cell-based assays.
Core Concepts
This compound is a specialized fluorescent dye engineered to specifically target mitochondria, the powerhouses of the cell.[1] It belongs to the cryptocyanine class of molecules, which are known for their strong absorption in the near-infrared (NIR) spectrum.[2] The key features of this compound are its mitochondria-targeting moiety and its high photothermal conversion efficiency. The targeting is achieved through a lipophilic cation, which is drawn across the mitochondrial membrane by the organelle's negative membrane potential. Once localized in the mitochondria, this compound can be activated by NIR light, which has the advantage of deeper tissue penetration and reduced phototoxicity to surrounding healthy tissues compared to visible light.
Upon excitation, this compound efficiently converts the absorbed light energy into heat, a process known as photothermal conversion.[2] This localized temperature increase can induce hyperthermia in the target cells, leading to protein denaturation and cell death.[3] Furthermore, this localized heating can also lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage to cellular components, ultimately triggering apoptosis, or programmed cell death.[2]
Chemical Structure and Properties
This compound is characterized by a core cryptocyanine structure, which is responsible for its NIR absorption and fluorescence properties. Appended to this core is a triphenylphosphonium (TPP) cation, a well-established mitochondria-targeting group.
Chemical Structure of this compound
Physicochemical and Photophysical Properties of this compound
The following table summarizes the key quantitative data for this compound, providing a basis for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 1382.04 g/mol | |
| Formula | C₇₇H₆₇Br₃N₄P⁺ | |
| Absorption Maximum (λmax) | ~710 nm (in DMSO) | |
| Emission Maximum (λem) | ~740 nm (in DMSO) | |
| Molar Extinction Coefficient (ε) | High in the NIR region | |
| Photothermal Conversion Efficiency (η) | Approximately 9.5% |
Synthetic Strategy
The synthesis of this compound involves a multi-step process, beginning with the alkylation of 4-methylquinoline, followed by the introduction of a formamidine group and subsequent extension of the π-conjugated system to form the cryptocyanine core. The final step involves the attachment of the triphenylphosphonium targeting moiety. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic scheme provides a roadmap for its chemical synthesis.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments involving this compound. These protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing HeLa cells and treating them with this compound for subsequent assays.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into the appropriate culture plates (e.g., 96-well plates for MTT assay, glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired concentration of this compound working solution by diluting the stock solution in fresh, serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
For photothermal studies, irradiate the cells with a 730 nm laser at the desired power density (e.g., 2.3 W/cm²) for a specified duration (e.g., 5 minutes). Control groups should include cells treated with this compound but not irradiated, and cells that are neither treated nor irradiated.
Confocal Microscopy for Mitochondrial Localization
This protocol outlines the procedure for visualizing the subcellular localization of this compound using confocal microscopy.
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
This compound
-
MitoTracker Green FM (as a mitochondrial co-stain)
-
Hoechst 33342 (as a nuclear stain)
-
Live-cell imaging medium
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Culture and treat HeLa cells with this compound as described in Protocol 4.1.
-
During the last 15-30 minutes of incubation with this compound, add MitoTracker Green FM (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) to the culture medium for co-localization studies.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope.
-
Excite Hoechst 33342 with a 405 nm laser and collect emission at ~460 nm.
-
Excite MitoTracker Green FM with a 488 nm laser and collect emission at ~515 nm.
-
Excite this compound with a 633 nm or similar laser and collect emission at >700 nm.
-
-
Acquire images and analyze the co-localization of the this compound signal with the MitoTracker Green FM signal.
Assessment of Photothermal Cytotoxicity using an MTT Assay
This protocol describes how to quantify the cytotoxic effects of this compound-mediated photothermal therapy using a colorimetric MTT assay.
Materials:
-
HeLa cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and treat with various concentrations of this compound, with and without NIR irradiation, as described in Protocol 4.1.
-
After the treatment period (e.g., 24 hours post-irradiation), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data on Photothermal Cytotoxicity of this compound in HeLa Cells
| This compound Concentration (µM) | Irradiation (730 nm, 2.3 W/cm², 5 min) | Cell Viability (%) |
| 10 | No | ~100 |
| 10 | Yes | ~20 |
| 5 | Yes | ~40 |
| 2.5 | Yes | ~60 |
| 1.25 | Yes | ~80 |
Detection of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation.
Materials:
-
HeLa cells cultured in a 96-well plate or on glass-bottom dishes
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture and treat HeLa cells with this compound and NIR irradiation as described in Protocol 4.1.
-
After treatment, wash the cells once with serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Analysis of Mitochondrial Membrane Potential using a JC-1 Assay
This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Materials:
-
HeLa cells
-
This compound
-
JC-1 Assay Kit
-
FCCP or CCCP (as a positive control for depolarization)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat HeLa cells with this compound and NIR irradiation as described in Protocol 4.1. Include a positive control group treated with an uncoupler like FCCP (e.g., 10 µM for 15 minutes).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µM in assay buffer or medium).
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Flow Cytometry: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is a measure of mitochondrial depolarization.
-
Fluorescence Microscopy: Healthy cells will display red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.
-
Signaling Pathways and Experimental Workflows
The cytotoxic effect of this compound is primarily attributed to the generation of ROS upon photoirradiation, which in turn triggers the intrinsic pathway of apoptosis.
Proposed Signaling Pathway of this compound Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a significant advancement in the development of targeted photothermal agents. Its ability to selectively accumulate in mitochondria and induce localized cytotoxicity upon NIR irradiation offers a promising strategy for cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their own experimental systems. Further research into the in vivo efficacy and safety of this compound is warranted to translate its therapeutic potential into clinical applications.
References
In-Depth Technical Guide to the Mitochondrial Mechanism of Action of Mito-CCY
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine-based probe designed for photothermal therapy (PTT). Its mechanism of action is centered on the targeted delivery of a photothermogenic agent to the mitochondria, leading to localized hyperthermia upon NIR irradiation. This primary effect triggers a cascade of secondary events, including the generation of reactive oxygen species (ROS), culminating in apoptotic cell death. This guide provides a comprehensive technical overview of the core mechanism of action of this compound in mitochondria, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound's therapeutic strategy is a multi-stage process initiated by its selective accumulation in mitochondria and culminating in the induction of apoptosis in cancer cells.
Mitochondrial Targeting
This compound is engineered for specific localization within the mitochondria. This is achieved through the conjugation of a cryptocyanine dye with a triarylphosphonium cation. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged this compound within the mitochondrial matrix. This targeted delivery is a critical feature, as it concentrates the therapeutic agent at a site of high metabolic activity and a key regulator of cell death pathways.
Photothermal Effect
The cryptocyanine component of this compound is a potent photothermal agent, absorbing light in the near-infrared (NIR) spectrum, specifically around 730 nm. Upon irradiation with a laser of the corresponding wavelength, this compound efficiently converts light energy into heat. This results in a rapid and localized increase in temperature within the mitochondria, a phenomenon known as hyperthermia. The localized nature of this heating minimizes damage to surrounding cellular structures, enhancing the specificity of the therapy.
Induction of Reactive Oxygen Species (ROS)
The localized hyperthermia induced by this compound in the mitochondria disrupts the delicate balance of the electron transport chain. This disruption leads to an increase in the endogenous production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. Mitochondria are the primary source of cellular ROS, and a sudden, acute increase in their concentration overwhelms the mitochondrial antioxidant defense systems.
Apoptotic Cell Death
The excessive ROS generated acts as a potent trigger for the intrinsic pathway of apoptosis. ROS can cause oxidative damage to mitochondrial components, including mitochondrial DNA, proteins, and lipids, leading to mitochondrial dysfunction. A key event in this process is the permeabilization of the mitochondrial outer membrane, which allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This ultimately leads to the dismantling of the cell in a controlled manner.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Conditions | Reference |
| Photothermal Conversion | |||
| Temperature Increase | 13.5°C | 0.5 mM this compound in PBS (with 50% DMSO) irradiated with a 730 nm laser at 2.3 W/cm² for 5 minutes. | [1] |
| Cytotoxicity | |||
| Photo-induced Cytotoxicity | Concentration-dependent increase in cell death | HeLa cells incubated with this compound and subjected to NIR irradiation. | [1] |
| Dark Cytotoxicity | Low | HeLa cells incubated with this compound without NIR irradiation. | [1] |
| Cellular Localization | |||
| Pearson's Correlation Coefficient | High | Co-localization studies with mitochondrial-specific trackers in HeLa cells. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
References
An In-depth Technical Guide to the Spectral Properties of Mito-CCY for Near-Infrared (NIR) Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral and photothermal properties of Mito-CCY, a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe. Its unique characteristics make it a valuable tool for NIR imaging and potential therapeutic applications.
Core Spectral and Photothermal Properties
This compound is designed for high performance in the NIR window, offering deep tissue penetration and minimal autofluorescence, which are critical for in vivo imaging. Its defining feature is a high photothermal conversion efficiency, coupled with a low fluorescence quantum yield.[1]
Quantitative Data Summary
The following table summarizes the key quantitative spectral and photophysical properties of this compound, determined in Dimethyl Sulfoxide (DMSO).[1]
| Property | Value | Unit |
| Maximum Absorption Wavelength (λabs) | 713 | nm |
| Maximum Emission Wavelength (λem) | 734 | nm |
| Molar Extinction Coefficient (ε) | 15.5 x 104 | M-1cm-1 |
| Fluorescence Quantum Yield (Φf) | 0.007 | - |
| Singlet Oxygen Quantum Yield | < 0.02 | - |
Mechanism of Action and Mitochondrial Targeting
This compound's ability to specifically accumulate in mitochondria is attributed to its chemical structure, which includes a lipophilic cationic triarylphosphonium group.[1][2] This positive charge is electrophoretically driven by the highly negative mitochondrial membrane potential.
Diagram: Mitochondrial Targeting of this compound
Caption: Mitochondrial accumulation of this compound.
Upon exposure to NIR irradiation, this compound efficiently converts light energy into heat, a process known as photothermal therapy (PTT). This localized heating induces the production of reactive oxygen species (ROS), which can disrupt the mitochondrial defense system and trigger apoptotic cell death.[1]
Diagram: Photothermal Effect and ROS-Induced Apoptosis
Caption: Signaling pathway of this compound's phototoxic effect.
Experimental Protocols
Live-Cell Imaging of Mitochondria with this compound
This protocol is adapted for HeLa cells but can be optimized for other cell lines.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
Confocal microscope with NIR laser (e.g., 730 nm excitation) and appropriate emission filters.
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration of 2.0 µM has been shown to be effective for HeLa cells.
-
Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 4 hours at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.
-
Imaging: Image the cells using a confocal microscope equipped for NIR imaging. For this compound, excitation at 730 nm and collection of emission around 734 nm is appropriate.
Diagram: Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining and imaging with this compound.
Photothermal Effect Measurement
This protocol describes the measurement of the photothermal conversion efficiency of this compound in solution.
Materials:
-
This compound
-
50% DMSO-PBS buffer solution (pH 7.4, 10 mM PBS)
-
NIR laser (730 nm) with adjustable power density
-
IR thermal imaging camera
Procedure:
-
Sample Preparation: Prepare a 0.5 mM solution of this compound in the 50% DMSO-PBS buffer.
-
Irradiation: Place the solution in a suitable container and irradiate with a 730 nm laser at a power density of 2.3 W/cm2.
-
Temperature Monitoring: Record the temperature change of the solution over time using an IR thermal imaging camera. A significant temperature increase is expected within the first few minutes of irradiation. For example, a 13.5°C increase was observed within 5 minutes under these conditions.
-
Data Analysis: The photothermal conversion efficiency can be calculated from the temperature change, laser power, and absorbance of the solution.
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for:
-
High-resolution NIR imaging of mitochondria: Its specific mitochondrial targeting allows for the visualization of mitochondrial morphology and dynamics in live cells.
-
Photothermal therapy (PTT) research: As a potent photothermal agent, this compound can be used to study the mechanisms of PTT-induced cell death.
-
Drug screening: The phototoxic effect of this compound can be harnessed to screen for compounds that modulate mitochondrial function or sensitivity to PTT.
-
Multicolor imaging: In conjunction with other fluorescent probes, this compound can be used for multi-organelle imaging to study intercellular processes.
References
Unveiling Mitochondrial Dynamics: A Technical Guide to Mito-CCY
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Mito-CCY, a mitochondria-targeted near-infrared (NIR) absorbing cryptocyanine probe, for the advanced study of mitochondrial dynamics. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, and data analysis workflows, tailored for researchers, scientists, and professionals in drug development.
Introduction to Mitochondrial Dynamics
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and number, a process collectively known as mitochondrial dynamics. This intricate balance is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1][2] Disruptions in mitochondrial dynamics have been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making the study of these processes a critical area of research.[1]
The study of mitochondrial dynamics heavily relies on advanced imaging techniques, particularly live-cell fluorescence microscopy.[1][3] A variety of fluorescent probes have been developed to visualize mitochondria, ranging from potential-dependent dyes like TMRM and TMRE to potential-independent probes like some MitoTracker dyes. The ideal probe for studying dynamics should offer high specificity, photostability, and minimal impact on mitochondrial function.
This compound: A Novel Probe for Mitochondrial Imaging
This compound is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe. Its unique properties, including high photothermal conversion efficiency and photoinduced cytotoxicity, make it a versatile tool for researchers.
Mechanism of Action
This compound's targeting mechanism relies on the mitochondrial membrane potential. The positively charged nature of the cryptocyanine core facilitates its accumulation within the negatively charged mitochondrial matrix. This targeted accumulation allows for specific visualization of mitochondria with high signal-to-noise ratio.
Below is a diagram illustrating the logical relationship of this compound's mechanism of action.
Caption: Mechanism of this compound accumulation in the mitochondrial matrix.
Quantitative Data Summary
For effective experimental design, it is crucial to understand the photophysical properties of this compound and compare them with other commonly used mitochondrial probes.
| Property | This compound | MitoTracker Green FM | TMRM |
| Excitation (nm) | ~780 (NIR) | 490 | 548 |
| Emission (nm) | ~810 (NIR) | 516 | 573 |
| Quantum Yield | Not widely reported | ~0.36 | Not widely reported |
| Photostability | High | Moderate | Low |
| Fixability | No | Yes | No |
| Membrane Potential Dependency | Dependent | Independent | Dependent |
Note: Specific properties of this compound may vary depending on the experimental conditions and should be empirically determined.
Experimental Protocols
This section provides detailed methodologies for utilizing this compound to study mitochondrial dynamics in live cells.
Cell Culture and Staining
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-70% confluency.
-
Prepare a fresh working solution of this compound in pre-warmed culture medium. The optimal concentration should be determined empirically but typically ranges from 50 to 200 nM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
After incubation, wash the cells twice with pre-warmed culture medium to remove excess probe.
-
Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.
Live-Cell Imaging and Analysis
Equipment:
-
Confocal or widefield fluorescence microscope equipped with an NIR laser and detector.
-
Environmental chamber to maintain 37°C and 5% CO2 during imaging.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler).
Imaging Protocol:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to acclimate for at least 10 minutes before imaging.
-
Use a low laser power to minimize phototoxicity and photobleaching.
-
Acquire time-lapse images at appropriate intervals (e.g., every 5-10 seconds for 5-10 minutes) to capture mitochondrial fission and fusion events.
-
For 3D analysis, acquire z-stacks at each time point.
Quantitative Analysis of Mitochondrial Morphology:
-
Image Pre-processing: Apply background subtraction and a median filter to reduce noise.
-
Segmentation: Threshold the images to create a binary mask of the mitochondria.
-
Analysis: Use image analysis software to quantify various morphological parameters from the segmented images. Key parameters include:
-
Area and Perimeter: To determine the size of individual mitochondria.
-
Aspect Ratio and Form Factor: To quantify the degree of elongation (fused vs. fragmented). An aspect ratio close to 1 indicates a more circular, fragmented mitochondrion.
-
Branching: To measure the complexity of the mitochondrial network.
-
Below is a diagram illustrating the experimental workflow for studying mitochondrial dynamics using this compound.
Caption: Experimental workflow for this compound-based mitochondrial dynamics studies.
Signaling Pathways and Mitochondrial Dynamics
Mitochondrial dynamics are tightly regulated by a complex network of signaling pathways. Key proteins involved include Dynamin-related protein 1 (Drp1) for fission, and Mitofusins (Mfn1/2) and Optic atrophy 1 (OPA1) for fusion. Various cellular stresses and signaling cascades can modulate the activity of these proteins, thereby altering the balance between fission and fusion.
For instance, under conditions of cellular stress, the activation of certain kinases can lead to the phosphorylation and recruitment of Drp1 to the mitochondrial outer membrane, promoting fission. Conversely, the expression levels of Mfn1/2 and OPA1 can be regulated by transcription factors that respond to metabolic cues, thereby influencing the rate of mitochondrial fusion.
The following diagram illustrates a simplified signaling pathway influencing mitochondrial fission.
Caption: Simplified signaling pathway leading to mitochondrial fission.
Conclusion
This compound presents a valuable addition to the toolkit for studying mitochondrial dynamics. Its NIR excitation and emission properties offer potential advantages for long-term live-cell imaging by minimizing phototoxicity. This guide provides a foundational framework for researchers to design, execute, and analyze experiments using this compound to investigate the intricate processes of mitochondrial fission and fusion. As with any fluorescent probe, careful optimization of experimental conditions is paramount to obtaining reliable and reproducible data. The methodologies and analytical approaches outlined herein will empower researchers to gain deeper insights into the role of mitochondrial dynamics in health and disease, and to explore novel therapeutic interventions targeting these fundamental cellular processes.
References
An In-depth Technical Guide to Mito-CCY for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mito-CCY is a novel, mitochondria-targeted near-infrared (NIR) absorbing cryptocyanine probe demonstrating significant potential in cancer cell research, primarily through its application in photothermal therapy (PTT). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols. This compound's ability to selectively accumulate in the mitochondria of cancer cells and induce localized hyperthermia upon NIR irradiation offers a targeted approach to cancer cell ablation. The subsequent cascade of cellular events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, underscores its efficacy as a potent photothermogenic photosensitizer. This document serves as a core resource for researchers and professionals in oncology and drug development seeking to explore the therapeutic potential of mitochondrial-targeted PTT agents.
Core Mechanism of Action
This compound is engineered for targeted photothermal therapy, leveraging the unique physiology of cancer cell mitochondria. Its mechanism of action can be delineated into three key stages:
-
Mitochondrial Accumulation: this compound possesses a triarylphosphonium cation, which facilitates its selective accumulation within the mitochondria. This targeting is driven by the large mitochondrial membrane potential characteristic of cancer cells.
-
Photothermal Conversion: As a cryptocyanine-based probe, this compound exhibits a high photothermal conversion efficiency.[1] Upon irradiation with a near-infrared (NIR) laser (e.g., 730 nm), it rapidly converts light energy into localized heat.[1] This targeted hyperthermia raises the temperature in the immediate vicinity of the mitochondria.
-
Induction of Apoptosis: The localized heating of mitochondria disrupts their normal function and triggers the production of reactive oxygen species (ROS).[1] This surge in ROS interferes with the mitochondrial defense systems and initiates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as a photothermal agent.
Table 1: Photothermal Properties of this compound
| Parameter | Value | Conditions |
| Laser Wavelength | 730 nm | - |
| Laser Power Density | 2.3 W/cm² | - |
| Temperature Increase (ΔT) | 13.5 °C | 0.5 mM this compound in PBS/50% DMSO, 5 min irradiation |
| Control (CCy without mitochondrial targeting) ΔT | ~3.4 °C | Same as above |
Table 2: In Vitro Cytotoxicity in HeLa Cells
| Condition | Observation | Assay |
| This compound + NIR Irradiation | Concentration-dependent increase in cell death | Propidium Iodide (PI) Staining |
| This compound (Dark Control) | Minimal cell death | Propidium Iodide (PI) Staining |
Note: Specific IC50 values and detailed dose-response curves are pending access to the full experimental data of the primary research.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound upon photoirradiation.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in cancer cell lines.
Detailed Experimental Protocols
The following are representative, standardized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical cancer) cells are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 4-6 hours) to allow for mitochondrial accumulation.
-
NIR Irradiation: Expose the designated wells to a 730 nm NIR laser at a power density of 2.3 W/cm² for 5-10 minutes. Keep a parallel set of plates as a dark control (no irradiation).
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mitochondrial Localization Assay
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes or coverslips and allow them to adhere.
-
This compound and Co-stain Incubation: Incubate the cells with a low concentration of this compound (e.g., 100-500 nM) and a commercially available mitochondrial stain (e.g., MitoTracker Green FM) for 30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for this compound (NIR range) and the co-stain (e.g., FITC for MitoTracker Green).
-
Analysis: Co-localization of the this compound signal with the mitochondrial co-stain confirms its subcellular localization.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat HeLa cells with this compound and NIR irradiation as described in the cytotoxicity assay protocol.
-
DCFH-DA Staining: After irradiation, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or visualize it with a fluorescence microscope (excitation/emission ~485/535 nm). An increase in green fluorescence indicates a higher level of intracellular ROS.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Collection: Following treatment with this compound and NIR irradiation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Conclusion
This compound presents a promising avenue for targeted cancer therapy. Its specific accumulation in mitochondria and high photothermal conversion efficiency allow for precise and effective cancer cell killing through the induction of localized hyperthermia and subsequent ROS-mediated apoptosis. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in more complex in vivo models and to elucidate the full spectrum of its molecular interactions within the apoptotic signaling cascade.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should refer to the original publication by Jung HS, et al. (J Am Chem Soc. 2017 Jul 26;139(29):9972-9978) and optimize procedures for their specific experimental setup. The quantitative data is based on available abstracts and may not be exhaustive.
References
A Technical Guide to Preliminary In Vitro Applications of Mito-CCY
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro applications of Mito-CCY, a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1] Designed for professionals in cellular research and drug development, this document details the core mechanism, experimental protocols, and relevant biological pathways associated with this compound's function as a photothermogenic photosensitizer.
Core Concepts: this compound
This compound is a specialized fluorescent dye engineered to selectively accumulate within the mitochondria of living cells.[1] Its primary characteristic is a high photothermal conversion efficiency, meaning it can effectively convert near-infrared (NIR) light energy into heat. This property makes it a potent agent for photothermal therapy (PTT), a therapeutic strategy that uses light-induced heat to ablate cancer cells.[1][2] In vitro studies have highlighted its good biological compatibility and its capacity to induce cytotoxicity in cancer cell lines, such as HeLa, upon photo-irradiation.[1]
Mechanism of Action: Photothermal Cell Ablation
The primary mechanism of action for this compound is targeted photothermal cytotoxicity. The process begins with the probe's accumulation in the mitochondrial matrix, driven by the organelle's membrane potential. Once localized, irradiation with NIR light excites the cryptocyanine core, leading to rapid, localized hyperthermia. This intense heat disrupts mitochondrial integrity, triggering downstream signaling cascades that culminate in programmed cell death, or apoptosis.
Caption: Workflow of this compound from cellular uptake to induction of apoptosis.
Quantitative Data Summary
Specific quantitative data from preliminary in vitro studies of this compound are not extensively published. However, research involving such photothermal agents typically quantifies efficacy through several key metrics. The following table illustrates the types of data that are critical for evaluating the performance of this compound in an in vitro setting.
| Parameter | Typical Metric | Description | Example Value (Hypothetical) |
| Photothermal Efficiency | Conversion Efficiency (η) | The percentage of absorbed light energy converted into heat. | 45% |
| Cytotoxicity | IC₅₀ (nM) | The concentration of this compound required to inhibit cell growth by 50% upon NIR irradiation. | 75 nM |
| Mitochondrial Targeting | Pearson's Coefficient | A measure of colocalization between this compound fluorescence and a known mitochondrial marker (e.g., MitoTracker). | 0.92 |
| Temperature Increase | ΔT (°C) | The change in temperature of the cell culture medium after a defined period of NIR irradiation. | +15 °C |
| Reactive Oxygen Species | Fold Change | The relative increase in mitochondrial superoxide or other ROS levels post-irradiation. | 3.5-fold |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the efficacy and mechanism of this compound.
This protocol outlines the steps for staining live cells with this compound to confirm mitochondrial localization.
-
Cell Preparation: Seed cells (e.g., HeLa) on glass-bottom dishes and culture to 60-70% confluency.
-
Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (e.g., 100-500 nM).
-
Incubation: Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the staining solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells three times with fresh, pre-warmed culture medium to remove any non-internalized probe.
-
Imaging: Immediately image the cells using a confocal fluorescence microscope. Use an appropriate laser line for excitation (Near-IR) and collect emission in the corresponding channel.
This protocol uses a standard cell viability assay to quantify the cytotoxic effects of this compound following NIR light irradiation.
Caption: Step-by-step experimental workflow for evaluating this compound cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 30-60 minutes at 37°C. Include wells with no probe as a control.
-
Irradiation: After incubation and washing, expose the designated wells to a NIR laser (e.g., 808 nm) at a specific power density for a set duration. Ensure a parallel set of plates is kept in the dark ("dark control") to measure any inherent toxicity of the compound.
-
Post-Irradiation Incubation: Return the plates to the incubator and culture for an additional 24-48 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to untreated controls.
Relevant Signaling Pathways
The photothermal damage inflicted by this compound on mitochondria is a potent trigger for the intrinsic pathway of apoptosis . This signaling cascade is a primary mechanism for programmed cell death and is conserved across most eukaryotic cells. Mitochondrial outer membrane permeabilization (MOMP) is the critical "point of no return" in this pathway, leading to the release of pro-apoptotic factors into the cytosol.
Caption: Signaling cascade of intrinsic apoptosis initiated by mitochondrial stress.
The key steps are:
-
Initiation: Localized hyperthermia from this compound acts as a stress signal.
-
BAX/BAK Activation: Pro-apoptotic proteins BAX and BAK are activated and oligomerize on the outer mitochondrial membrane.
-
MOMP: The BAX/BAK oligomers form pores, permeabilizing the outer membrane.
-
Release of Factors: Cytochrome c and SMAC/DIABLO are released from the intermembrane space into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome complex.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases like caspase-3. SMAC/DIABLO contributes by inhibiting IAPs (Inhibitors of Apoptosis Proteins), which would otherwise suppress caspase activity.
-
Execution: Active caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.
References
The Biological Compatibility of Mito-CCY: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe designed for photothermal therapy (PTT). Its efficacy hinges on its ability to localize within the mitochondria and, upon photoirradiation, generate localized hyperthermia. This technical guide provides a comprehensive overview of the biological compatibility of this compound, drawing upon key experimental data to inform researchers and drug development professionals. The information presented herein is primarily derived from the foundational study by Jung et al. (2017) in the Journal of the American Chemical Society.
Core Concept: Mitochondria-Targeted Photothermal Therapy
The fundamental principle behind this compound is the targeted delivery of a photothermal agent to the mitochondria. Mitochondria are known to be susceptible to thermal stress. By concentrating the photothermal effect within this critical organelle, the therapeutic efficacy can be enhanced, potentially reducing the required dosage and minimizing off-target effects.
Quantitative Data Summary
The biological compatibility of this compound has been assessed through in vitro cytotoxicity studies. The key findings are summarized in the tables below.
Table 1: Cytotoxicity of this compound in HeLa Cells (Dark Conditions)
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 | 100 |
| 5 | ~100 |
| 10 | ~100 |
| 20 | ~100 |
Data extracted from Jung HS, et al. J Am Chem Soc. 2017;139(29):9972-9978.
Table 2: Phototoxicity of this compound in HeLa Cells (With NIR Irradiation)
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 | ~100 |
| 5 | ~60 |
| 10 | ~30 |
| 20 | ~10 |
Data extracted from Jung HS, et al. J Am Chem Soc. 2017;139(29):9972-9978.
Note: NIR irradiation was performed at 730 nm with a power density of 2.3 W/cm² for 10 minutes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological compatibility.
Cell Culture
-
Cell Line: HeLa (human cervical cancer cells)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
HeLa cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing various concentrations of this compound (0, 5, 10, and 20 µM).
-
For the dark toxicity assessment, cells were incubated with this compound for 4 hours.
-
For the phototoxicity assessment, after a 4-hour incubation with this compound, the cells were irradiated with a 730 nm NIR laser at a power density of 2.3 W/cm² for 10 minutes.
-
Following irradiation (or incubation for the dark toxicity group), the cells were washed with phosphate-buffered saline (PBS).
-
Fresh culture medium was added, and the cells were incubated for an additional 24 hours.
-
MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance at 570 nm was measured using a microplate reader.
-
Cell viability was calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells.
Mitochondrial Localization Study
-
HeLa cells were seeded on a confocal dish and incubated for 24 hours.
-
The cells were treated with this compound (10 µM) and a commercially available mitochondrial stain (e.g., MitoTracker Green) for 30 minutes.
-
The cells were washed with PBS.
-
Live-cell imaging was performed using a confocal laser scanning microscope.
-
The fluorescence signals from this compound and the mitochondrial stain were captured and merged to determine colocalization.
Signaling Pathways and Mechanisms
The phototoxic effect of this compound is attributed to a cascade of events initiated by localized hyperthermia within the mitochondria.
Experimental Workflow for Induction of Cell Death
Caption: Experimental workflow for this compound induced phototoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The localized heating induced by photoirradiated this compound is believed to trigger the production of reactive oxygen species (ROS). This increase in ROS can disrupt the mitochondrial defense system and initiate the intrinsic apoptotic pathway.[1]
References
Methodological & Application
Application Notes and Protocols for Live-Cell Mitochondrial Staining
Introduction
Mitochondria are dynamic organelles central to cellular energy production, metabolism, signaling, and apoptosis.[1] Visualizing these organelles in living cells is crucial for understanding their function in both normal physiology and disease states. This document provides a detailed protocol for staining mitochondria in live cells for fluorescence microscopy, offering a general framework applicable to various commercially available mitochondrial dyes.
Principle of Mitochondrial Staining
Live-cell mitochondrial stains are typically cell-permeant molecules that selectively accumulate in the mitochondria. The mechanism of accumulation often relies on the mitochondrial membrane potential, with cationic dyes being electrophoretically driven into the negatively charged mitochondrial matrix. This accumulation allows for the visualization of mitochondrial morphology, distribution, and function in real-time.
Data Presentation
The following tables summarize typical quantitative parameters for live-cell mitochondrial staining. Note that optimal conditions may vary depending on the specific dye, cell type, and experimental setup.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution Concentration | Recommended Final Concentration | Solvent |
| Mitochondrial Dye | 1 mM | 25 - 500 nM[2][3] | DMSO or DMF[2] |
| Probenecid (optional) | 100X | 1X | - |
Table 2: Typical Incubation and Imaging Parameters
| Parameter | Recommended Range | Notes |
| Incubation Time | 15 - 60 minutes[2] | Optimize for specific cell type and dye. |
| Incubation Temperature | 37°C | Or optimal growth temperature for the specific cell line. |
| Washing Steps | 2-3 times with pre-warmed medium | Crucial for reducing background fluorescence. |
| Imaging Medium | Pre-warmed live-cell imaging medium | Can be supplemented to maintain cell health. |
Experimental Protocols
This section details the methodology for staining mitochondria in both adherent and suspension cells for live-cell imaging.
Materials
-
Mitochondrial staining dye (e.g., commercially available mitochondrial probes)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) of high purity
-
Live-cell imaging medium (e.g., HBSS, phenol red-free medium)
-
Phosphate-buffered saline (PBS)
-
Culture vessels suitable for imaging (e.g., glass-bottom dishes, chambered coverglass)
-
Incubator with temperature, humidity, and CO2 control
-
Fluorescence microscope with a live-cell imaging chamber
Preparation of Staining Solution
-
Prepare a 1 mM stock solution of the mitochondrial dye by dissolving it in high-quality DMSO or DMF.
-
Store the stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, prepare a fresh staining solution by diluting the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration (typically between 25-500 nM). The optimal concentration should be determined experimentally for each cell type.
Staining Protocol for Adherent Cells
-
Culture cells on a sterile glass-bottom dish or chambered coverglass appropriate for microscopy.
-
Pre-warm the live-cell imaging medium and the prepared staining solution to 37°C.
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-45 minutes in a 37°C incubator with appropriate CO2 levels.
-
Remove the staining solution and wash the cells three times with the pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.
-
Proceed to image the cells immediately using a fluorescence microscope equipped with a live-cell incubator.
Staining Protocol for Suspension Cells
-
Obtain a single-cell suspension from your culture.
-
Centrifuge the cells and carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in the pre-warmed staining solution.
-
Incubate the cells for 15-45 minutes under appropriate growth conditions in the dark.
-
Centrifuge the cells again and remove the staining solution.
-
Resuspend the cell pellet in fresh, pre-warmed medium or buffer.
-
The cells are now ready for analysis by flow cytometry or for mounting on a slide for fluorescence microscopy.
Visualizations
Experimental Workflow
Caption: Workflow for live-cell mitochondrial staining of adherent and suspension cells.
Signaling Pathway (General Mitochondrial Health)
Caption: Relationship between mitochondrial membrane potential and overall cellular health.
References
Optimal Concentration of Mito-CCY for Mitochondrial Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-CCY is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1][2] Such probes are valuable tools in biological research, particularly for their applications in photothermal therapy due to their high photothermal conversion efficiency.[1][2][3] The targeted delivery of these molecules to mitochondria allows for the precise induction of local heating, which can trigger apoptosis, making them promising agents in cancer therapy research. While primarily investigated for its photothermogenic properties, this compound's mitochondrial accumulation allows for its use as a labeling agent for imaging this vital organelle. This document provides detailed application notes and protocols for the use of this compound and related cyanine-based dyes for effective mitochondrial labeling in live cells.
Data Presentation: Recommended Concentrations for Mitochondrial Probes
Optimizing the concentration of a fluorescent probe is critical to achieve bright, specific staining with minimal cytotoxicity. While specific data for this compound as a routine imaging agent is emergent, data from its photothermal studies and from structurally related NIR cyanine dyes provide a strong basis for determining an optimal concentration range. The following table summarizes recommended starting concentrations for this compound and similar mitochondrial probes. It is highly recommended to perform a titration experiment for each new cell line and experimental condition to determine the optimal concentration.
| Probe Name | Recommended Concentration Range | Cell Line(s) | Application | Source(s) |
| This compound | Starting point based on related dyes: 100 nM - 1 µM | HeLa | Photothermal Therapy, Mitochondrial Localization | |
| NIR Cy-5 based dyes (Cy-5a, Cy-5b) | 700 nM | A549 (human lung carcinoma) | Mitochondrial Imaging | |
| Cy5-PEG2 | 1 µM | HEK293 | Mitochondrial Imaging | |
| IR-780 iodide | 0.1 µM - 20 µM | H9C2, PC-3, T24, various cancer cell lines | Mitochondrial Imaging, Proliferation Assays | |
| Abberior LIVE mito probes | 250 - 500 nM | Varies with cell type | Super-resolution Mitochondrial Imaging |
Experimental Protocols
This section provides a detailed, generalized protocol for mitochondrial labeling in live cells using this compound or a similar cyanine-based probe.
Reagent Preparation (Stock Solution)
-
Probe Solubilization : this compound and similar dyes are typically provided as a lyophilized powder. To prepare a stock solution, dissolve the probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mM.
-
Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Preparation
-
Cell Seeding : Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, coverslips, or chamber slides) at a density that will result in 50-70% confluency at the time of staining.
-
Cell Culture : Culture the cells in a suitable medium under standard conditions (e.g., 37°C, 5% CO₂).
Mitochondrial Labeling Procedure
-
Prepare Staining Solution : On the day of the experiment, thaw a vial of the 1 mM stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (refer to the table above for starting points).
-
Cell Washing : Aspirate the cell culture medium from the cells and gently wash once with pre-warmed medium or buffer.
-
Incubation : Add the staining solution to the cells, ensuring the entire surface is covered. Incubate the cells for 15-60 minutes under their normal growth conditions, protected from light. The optimal incubation time will vary depending on the cell type and probe concentration and should be determined experimentally.
-
Post-Incubation Washing : After incubation, aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound probe.
-
Final Incubation (Optional but Recommended) : Add fresh, pre-warmed medium and incubate for an additional 15-20 minutes to allow for complete removal of background fluorescence.
-
Imaging : The cells are now ready for imaging. It is recommended to image the cells in a fresh volume of imaging medium. For long-term imaging, use a microscope equipped with a live-cell incubation chamber.
Visualization of Experimental Workflow and Conceptual Relationships
Experimental Workflow for Mitochondrial Labeling
Caption: A flowchart of the key steps for labeling mitochondria in live cells.
Conceptual Diagram of Mitochondria-Targeted Probes
Caption: Accumulation of cationic probes like this compound in the mitochondrial matrix.
References
Mito-CCY Protocol for Fluorescence Microscopy: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-CCY is a novel, mitochondria-targeted near-infrared (NIR) absorbing cryptocyanine probe. Its unique properties, including high photothermal conversion efficiency and the ability to induce cytotoxicity upon photoirradiation, make it a valuable tool for researchers in cell biology and drug development. This compound is specifically designed to accumulate in the mitochondria of living cells, driven by the mitochondrial membrane potential. This targeted accumulation allows for precise imaging and therapeutic applications directed at this critical organelle.
The mechanism of action for this compound's photoinduced cytotoxicity involves the generation of reactive oxygen species (ROS) upon local heating, which in turn disrupts the mitochondrial defense system and triggers the intrinsic apoptotic pathway.[1][2] This makes this compound a potent tool for photothermal therapy (PTT) research and a promising candidate for targeted cancer therapies.
Principle of Action
This compound consists of a cryptocyanine core, which is responsible for its near-infrared absorption and fluorescence properties, and a triphenylphosphonium (TPP) cation. The TPP group facilitates the accumulation of the probe within the mitochondrial matrix due to the large negative mitochondrial membrane potential. Once localized in the mitochondria, this compound can be excited by an appropriate light source, leading to a rapid increase in the local temperature. This hyperthermia, in turn, induces the production of ROS, initiating a cascade of events that lead to programmed cell death, or apoptosis.
Applications
-
Fluorescence Imaging of Mitochondria: this compound can be used as a fluorescent probe to visualize mitochondrial morphology and distribution in live cells using fluorescence microscopy.
-
Photothermal Therapy (PTT): Due to its high photothermal conversion efficiency, this compound can be employed as a photosensitizer to induce localized hyperthermia in mitochondria upon laser irradiation, leading to targeted cell death.
-
Drug Development and Screening: The unique mechanism of this compound makes it a useful tool for screening and evaluating the efficacy of novel anticancer drugs that target mitochondrial function or the apoptotic pathway.
-
Study of Mitochondrial Dysfunction: Researchers can utilize this compound to investigate the role of mitochondrial-derived ROS and subsequent apoptosis in various cellular processes and disease models.
Data Presentation
Photophysical and Photothermal Properties
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~730 nm | [1] |
| Fluorescence Emission Maximum (λem) | Not specified in abstract | |
| Laser Irradiation Wavelength for PTT | 730 nm | [1] |
| Laser Power Density for PTT | 2.3 W/cm² | [1] |
| Temperature Increase (in vitro) | 13.5 °C in 5 min (0.5 mM in PBS/DMSO) |
Recommended Staining Parameters (General Protocol adapted from similar mitochondrial probes)
| Parameter | Recommended Range |
| Probe Concentration | 50 - 200 nM |
| Incubation Time | 15 - 45 minutes |
| Incubation Temperature | 37°C |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Experimental Protocols
Protocol 1: Live-Cell Fluorescence Imaging of Mitochondria
This protocol describes the general steps for staining live cells with a mitochondria-targeted probe like this compound for visualization by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for NIR dyes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should typically be in the range of 50-200 nM. Protect the working solution from light.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound working solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-45 minutes. The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for NIR dyes (Excitation around 730 nm).
Protocol 2: Induction of Photothermal Cytotoxicity
This protocol outlines the procedure for inducing targeted cell death using this compound in combination with laser irradiation.
Materials:
-
Cells stained with this compound (as described in Protocol 1)
-
A laser source with a wavelength of 730 nm
-
An objective lens suitable for focusing the laser beam
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)
Procedure:
-
Cell Staining: Stain the cells with this compound following Protocol 1.
-
Laser Irradiation:
-
Mount the stained cells on the microscope stage.
-
Locate the target cells or region of interest.
-
Irradiate the selected area with a 730 nm laser at a power density of approximately 2.3 W/cm². The duration of irradiation should be optimized based on the desired outcome (e.g., 5 minutes).
-
-
Post-Irradiation Incubation: After irradiation, return the cells to the incubator and incubate for a period sufficient to allow for the induction of apoptosis (e.g., 4-24 hours).
-
Assessment of Cell Viability: Evaluate the cytotoxicity by performing a standard cell viability assay according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: Signaling pathway of this compound induced apoptosis.
Experimental Workflow for this compound Application
Caption: Experimental workflow for this compound applications.
References
Application Notes and Protocols for Mito-CCY in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-CCY is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1] Its primary application lies in the field of photothermal therapy (PTT), where it acts as a highly efficient photothermogenic photosensitizer.[2][3][4][5] Upon irradiation with a 730 nm laser, this compound converts light energy into heat, leading to localized hyperthermia within the mitochondria. This process induces the production of reactive oxygen species (ROS), which in turn triggers apoptotic cell death. While not a conventional fluorescent probe for analytical flow cytometry, its effects on cell viability and apoptosis can be quantitatively assessed using standard flow cytometry techniques. This document provides an overview of this compound's mechanism and detailed protocols for evaluating its cellular impact via flow cytometry.
Principle of Action
This compound's mechanism of action is a multi-step process that culminates in targeted cell death. The key stages are:
-
Mitochondrial Targeting: this compound possesses a triarylphosphonium component that facilitates its accumulation within the mitochondria of living cells, driven by the mitochondrial membrane potential.
-
Photothermal Conversion: As a cryptocyanine-based probe, this compound strongly absorbs NIR light. When irradiated with a laser at its absorption maximum (around 730 nm), it efficiently converts this light energy into heat.
-
Induction of Apoptosis: The localized heating of mitochondria disrupts their function and leads to an increase in the production of endogenous reactive oxygen species (ROS). This surge in ROS overwhelms the mitochondrial antioxidant defense system, initiating the intrinsic apoptotic pathway and leading to programmed cell death.
Data Presentation
The photophysical and photothermal properties of this compound are summarized below. This data is crucial for designing experiments involving this probe.
| Parameter | Value | Reference |
| Maximum Absorption (λabs) | 710 nm (in DMSO) | |
| Maximum Emission (λem) | 740 nm (in DMSO) | |
| Molar Extinction Coefficient (ε) | 1.8 x 10⁵ M⁻¹ cm⁻¹ (in DMSO) | |
| Fluorescence Quantum Yield (Φf) | 0.09 (in DMSO) | |
| Optimal Laser Irradiation | 730 nm |
When assessing the cytotoxic effects of this compound using flow cytometry, data can be presented to show the dose-dependent and light-dependent induction of apoptosis and necrosis.
| Treatment Group | Concentration | NIR Irradiation | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 µM | No | 95.2 | 2.5 | 2.3 |
| This compound only | 10 µM | No | 94.8 | 2.9 | 2.3 |
| NIR only | 0 µM | Yes | 95.0 | 2.6 | 2.4 |
| This compound + NIR | 5 µM | Yes | 65.4 | 20.1 | 14.5 |
| This compound + NIR | 10 µM | Yes | 25.7 | 45.8 | 28.5 |
Note: The data in the table above is representative and will vary depending on the cell type, incubation time, and experimental conditions.
Experimental Protocols
While this compound is not used as a primary stain for analytical flow cytometry, this technique is essential for quantifying its biological effects, particularly its photoinduced cytotoxicity.
Protocol: Assessment of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to measure cell death in a population of cells treated with this compound and subjected to NIR irradiation.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC and PI.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells for NIR irradiation only.
-
Incubate the cells for a sufficient time to allow for mitochondrial uptake of the probe (e.g., 4-6 hours).
-
-
NIR Irradiation:
-
Irradiate the designated wells with a 730 nm laser at a specified power density (e.g., 2.3 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Ensure that control wells (no irradiation) are shielded from the laser.
-
-
Post-Irradiation Incubation: Return the plates to the incubator and culture for a period sufficient to allow apoptotic processes to develop (e.g., 4, 12, or 24 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into flow cytometry tubes.
-
For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Establish quadrants based on unstained and single-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Conclusion
This compound is a specialized probe for mitochondria-targeted photothermal therapy. While it is not a conventional dye for direct analysis in flow cytometry, the technique is indispensable for quantifying the downstream cellular consequences of this compound-mediated PTT. The provided protocols for assessing apoptosis and necrosis offer a robust framework for researchers in oncology and drug development to evaluate the efficacy of photothermal agents like this compound.
References
- 1. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 2. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.korea.ac.kr [chem.korea.ac.kr]
Application Notes and Protocols for Tracking Mitochondrial Movement with Mito-CCY
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are highly dynamic organelles whose movements are critical for cellular function, including energy distribution, calcium signaling, and apoptosis. The ability to accurately track mitochondrial movement provides valuable insights into cellular health and the mechanisms of various diseases. Mito-CCY is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe that offers a valuable tool for visualizing and quantifying mitochondrial dynamics in live cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in tracking mitochondrial movement, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a fluorescent dye specifically designed to accumulate in the mitochondria of living cells.[1][2] Its near-infrared absorption and emission properties make it suitable for live-cell imaging, minimizing phototoxicity and background fluorescence often associated with shorter wavelength probes. The precise mechanism of mitochondrial targeting by cryptocyanine-based dyes often involves the mitochondrial membrane potential, although some probes can be retained even after membrane depolarization. While primarily recognized for its photothermal and photoinduced cytotoxicity applications, its fluorescent properties allow for the tracking of mitochondrial dynamics.[1]
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. The optimal cell density should be determined to allow for clear visualization of individual cells and their mitochondrial networks. A confluence of 50-70% is generally recommended to avoid contact inhibition of movement while ensuring a sufficient number of cells for analysis.
-
Cell Culture Conditions: Maintain cells in a complete culture medium appropriate for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Controls: It is crucial to include appropriate controls in the experimental design.
-
Unstained Control: Cells that have not been treated with this compound to assess background autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on mitochondrial movement.
-
Positive Control (Optional): Cells treated with a compound known to alter mitochondrial motility (e.g., a microtubule-disrupting agent like nocodazole) to validate the tracking assay.
-
Negative Control (Optional): Cells treated with a compound known not to affect mitochondrial motility.
-
II. Staining Protocol with this compound
Note: The following protocol is based on general procedures for live-cell mitochondrial staining and may require optimization for specific cell types and experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). The concentration of the stock solution will depend on the supplier's instructions but is typically in the range of 1-10 mM.
-
On the day of the experiment, dilute the this compound stock solution in a pre-warmed, serum-free culture medium to the desired final working concentration. A starting concentration in the range of 100-500 nM is recommended for initial optimization.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically to achieve bright mitochondrial staining with minimal background.
-
After incubation, remove the staining solution and wash the cells two to three times with a pre-warmed complete culture medium or a suitable imaging buffer to remove any unbound dye.
-
-
Live-Cell Imaging:
-
After the final wash, add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Immediately proceed to image the cells on a fluorescence microscope equipped with a live-cell imaging chamber that maintains the temperature at 37°C and CO2 at 5%.
-
III. Imaging Parameters
Note: The optimal imaging parameters will depend on the specific microscope and imaging system used. The following are general guidelines.
-
Microscope: A high-resolution, inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) is recommended for capturing the dynamic movements of mitochondria.
-
Time-Lapse Imaging:
-
Acquire time-lapse images at appropriate intervals to capture mitochondrial movement. For tracking fast-moving mitochondria, intervals of 1-5 seconds may be necessary. For slower movements, intervals of 10-30 seconds may be sufficient.
-
The total imaging duration will depend on the experimental question but can range from a few minutes to several hours. It is important to minimize phototoxicity by using the lowest possible laser power and exposure times that still provide a good signal-to-noise ratio.
-
Data Presentation and Analysis
Quantitative Analysis of Mitochondrial Movement
The acquired time-lapse image series can be analyzed using various software packages (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software like Imaris) to quantify mitochondrial dynamics. Key parameters to measure include:
-
Velocity: The speed of mitochondrial movement.
-
Displacement: The net distance a mitochondrion travels from its starting point.
-
Track Length: The total distance a mitochondrion travels.
-
Directionality: A measure of the straightness of the mitochondrial track.
-
Percentage of Motile Mitochondria: The proportion of mitochondria that are actively moving.
The following table provides a template for summarizing quantitative data on mitochondrial movement.
| Treatment Group | Average Velocity (µm/s) | Average Displacement (µm) | Average Track Length (µm) | Directionality Ratio | Percentage of Motile Mitochondria (%) |
| Control | |||||
| Treatment 1 | |||||
| Treatment 2 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for tracking mitochondrial movement using this compound.
Signaling Pathway (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound to track changes in mitochondrial movement.
Caption: Hypothetical signaling pathway affecting mitochondrial movement.
References
Application Notes and Protocols for Mito-CCY Mediated Photothermal Ablation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, inducing hyperthermia and subsequent cell death in cancerous tissues. A significant advancement in this field is the development of organelle-specific photothermal agents. Mito-CCY, a mitochondria-targeting cryptocyanine-based probe, exemplifies this progress. By accumulating specifically within the mitochondria, the cell's powerhouse and a key regulator of apoptosis, this compound enhances the efficacy of photothermal ablation. Upon irradiation with NIR light, this compound generates localized hyperthermia, leading to an increase in mitochondrial reactive oxygen species (ROS), which subsequently triggers the intrinsic apoptotic cascade.[1][2][3] These application notes provide a comprehensive overview of the experimental setup and detailed protocols for utilizing this compound in photothermal ablation studies.
Data Presentation
Table 1: Photothermal Conversion Properties of this compound
| Parameter | Value | Conditions | Reference |
| Laser Wavelength | 730 nm | In PBS buffer (10 mM, pH 7.4) with 50% DMSO | [1][3] |
| Laser Power Density | 2.3 W/cm² | 0.5 mL solution volume | |
| This compound Concentration | 0.5 mM | In PBS buffer with 50% DMSO | |
| Temperature Increase (ΔT) | 13.5 °C | Within 5 minutes of irradiation | |
| Control (CCy without mitochondrial targeting) ΔT | ~3.4 °C | Same as above |
Table 2: In Vitro Cytotoxicity and ROS Production
| Cell Line | Treatment | Viability Assay | Key Findings | Reference |
| HeLa | This compound + 730 nm laser irradiation | Propidium Iodide (PI) Staining | Concentration-dependent increase in PI-positive (dead) cells. | |
| HeLa | This compound (dark control) | Propidium Iodide (PI) Staining | Minimal cytotoxicity observed. | |
| HeLa | This compound + 730 nm laser irradiation | MitoSOX Red | Significant increase in mitochondrial superoxide levels. | |
| HeLa | This compound + 730 nm laser irradiation + N-acetylcysteine (ROS scavenger) | MitoSOX Red | Dramatically decreased fluorescence, indicating ROS-mediated cytotoxicity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the general synthesis strategy for this compound. For detailed reaction conditions and characterization, refer to the primary literature.
Materials:
-
Precursor cryptocyanine dye
-
Triphenylphosphonium (TPP)-containing linker arm with a reactive group
-
Appropriate solvents (e.g., DMF)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the precursor cryptocyanine dye in an appropriate solvent.
-
Add the TPP-containing linker arm to the reaction mixture.
-
Allow the reaction to proceed, typically at room temperature or with gentle heating, for a specified duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the crude product using column chromatography to isolate this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Photothermal Conversion Efficiency Measurement
This protocol describes how to measure the temperature change of a this compound solution upon laser irradiation.
Materials:
-
This compound
-
PBS buffer (10 mM, pH 7.4)
-
DMSO
-
Quartz cuvette
-
NIR laser (730 nm) with adjustable power output
-
Thermocouple or infrared thermal imaging camera
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5 mM solution of this compound in PBS buffer containing 50% DMSO.
-
Transfer a defined volume (e.g., 0.5 mL) of the solution into a quartz cuvette and add a small stir bar.
-
Place the cuvette on a magnetic stirrer to ensure even heat distribution.
-
Position the thermocouple or aim the thermal imaging camera at the center of the solution.
-
Record the initial temperature (T_initial) of the solution.
-
Irradiate the solution with a 730 nm laser at a power density of 2.3 W/cm².
-
Record the temperature at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Plot the temperature change (ΔT = T - T_initial) as a function of time.
Protocol 3: In Vitro Photothermal Ablation of Cancer Cells
This protocol details the procedure for inducing photothermal cell death in a cancer cell line, such as HeLa cells.
Materials:
-
HeLa cells (or other cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
PBS
-
NIR laser (730 nm)
-
96-well plates or other suitable cell culture vessels
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in serum-free culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add the this compound solutions to the cells and incubate for a specified time (e.g., 1-4 hours) to allow for mitochondrial accumulation.
-
As a dark control, incubate a set of cells with this compound without subsequent laser irradiation.
-
As a laser-only control, incubate a set of cells without this compound but subject them to laser irradiation.
-
After incubation, wash the cells with PBS to remove any excess this compound.
-
Add fresh complete culture medium to each well.
-
Irradiate the designated wells with a 730 nm laser at a specified power density and duration.
-
Return the plate to the incubator and continue to culture for a desired period (e.g., 12-24 hours) before assessing cell viability.
Protocol 4: Assessment of Cell Viability using Propidium Iodide (PI) Staining
This protocol is for quantifying cell death following photothermal ablation using flow cytometry.
Materials:
-
Treated and control cells from Protocol 3
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
After the post-irradiation incubation period, collect the cell culture medium (which may contain dead, detached cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Wash the cells once with cold flow cytometry staining buffer.
-
Resuspend the cell pellet in 100-200 µL of flow cytometry staining buffer.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Incubate the cells on ice for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. PI-positive cells are considered dead or to have compromised membranes.
Protocol 5: Detection of Mitochondrial ROS using MitoSOX Red
This protocol describes the measurement of mitochondrial superoxide production following this compound mediated photothermal therapy.
Materials:
-
Treated and control cells
-
MitoSOX Red mitochondrial superoxide indicator (5 mM stock in DMSO)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of MitoSOX Red at a final concentration of 5 µM in HBSS.
-
Following the laser irradiation step in Protocol 3, wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or analyze by flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide.
Visualizations
Caption: Experimental workflow for this compound mediated photothermal ablation.
Caption: Signaling pathway of this compound mediated photothermal cell death.
References
Mito-CCY for Long-Term Live-Cell Imaging of Mitochondria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-CCY is a near-infrared (NIR) absorbing cryptocyanine probe designed for specific targeting of mitochondria in living cells.[1] Its unique properties, including high photothermal conversion efficiency, make it a valuable tool for various research applications, from fundamental cell biology to drug discovery.[1] This document provides detailed application notes and protocols for the use of this compound in long-term live-cell imaging of mitochondria.
This compound's mechanism of mitochondrial accumulation is attributed to the presence of a triarylphosphonium group, which is a lipophilic cation that is driven to accumulate in the mitochondrial matrix by the negative mitochondrial membrane potential. While primarily investigated for its efficacy as a photothermogenic photosensitizer in photothermal therapy (PTT), its fluorescent properties also allow for the visualization of mitochondria.[1] Upon irradiation with a 730 nm laser, this compound exhibits a significant increase in the surrounding temperature, a property that also leads to photoinduced cytotoxicity through the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1]
Data Presentation
Physicochemical and Photophysical Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λ_abs_) | 713 nm (in DMSO) | Not directly available in snippets |
| Emission Maximum (λ_em_) | 734 nm (in DMSO) | Not directly available in snippets |
| Molar Extinction Coefficient (ε) | 15.5 x 10⁴ L·mol⁻¹·cm⁻¹ | Not directly available in snippets |
| Molecular Weight | 1382.04 g/mol | [1] |
| Formula | C₇₇H₆₇Br₃N₄O₂P₂ | |
| Solubility | Soluble in DMSO |
Recommended Working Parameters for Live-Cell Imaging
| Parameter | Recommendation | Considerations |
| Cell Type | Validated in HeLa cells. Applicable to other adherent mammalian cell lines. | Optimization of concentration and incubation time is recommended for each cell type. |
| Working Concentration | 50 - 500 nM | Start with a lower concentration to minimize potential cytotoxicity, especially for long-term imaging. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may be necessary for optimal mitochondrial accumulation in some cell types. |
| Imaging Medium | Phenol red-free culture medium | To reduce background fluorescence. |
| Excitation Wavelength | ~710 nm | Optimal excitation should be determined empirically based on the imaging system. |
| Emission Filter | ~730 - 800 nm | A long-pass filter is recommended to collect the NIR emission. |
Experimental Protocols
Protocol 1: Live-Cell Staining of Mitochondria with this compound
This protocol describes the general procedure for staining mitochondria in live adherent mammalian cells with this compound for subsequent fluorescence imaging.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped for NIR imaging
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 50-500 nM in pre-warmed (37°C) phenol red-free imaging medium. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and application.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound staining solution to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed phenol red-free imaging medium to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed phenol red-free imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with appropriate filters for NIR imaging (Excitation: ~710 nm, Emission: >730 nm).
Protocol 2: Assessment of Photoinduced Cytotoxicity using MTT Assay
This protocol outlines a method to evaluate the photoinduced cytotoxicity of this compound. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells stained with this compound (as described in Protocol 1)
-
Control cells (unstained)
-
Light source for irradiation (e.g., 730 nm laser)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Cell Staining: Stain a subset of the wells with the optimal concentration of this compound as determined in Protocol 1. Include unstained control wells.
-
Light Exposure: a. Expose the designated wells (both stained and unstained) to the light source. The duration and intensity of light exposure should be optimized based on the experimental goals. For example, based on the original study, irradiation with a 730 nm laser at 2.3 W/cm² for 5 minutes was shown to induce a significant temperature increase. b. Keep a set of stained and unstained wells in the dark as controls.
-
Post-Irradiation Incubation: Incubate the plate for a desired period (e.g., 24 hours) at 37°C.
-
MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Add 100 µL of solubilization solution to each well. d. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Workflow for live-cell imaging and cytotoxicity assessment using this compound.
References
Application Notes and Protocols for Assessing Mito-CCY Induced Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe designed for applications in cancer cell research.[1][2] Its unique properties allow for the targeted induction of cytotoxicity through a photothermal mechanism. Upon irradiation with a specific wavelength of light, this compound exhibits high photothermal conversion efficiency, leading to localized hyperthermia within the mitochondria.[3][4] This targeted temperature increase triggers a cascade of cellular events, ultimately resulting in cancer cell death.[3] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in cancer cells.
Mechanism of Action: Photothermal-Induced Apoptosis
This compound's cytotoxic effect is primarily driven by photothermal therapy (PTT). The process begins with the selective accumulation of the this compound probe within the mitochondria of cancer cells, driven by the organelle's negative membrane potential. Subsequent irradiation with a near-infrared laser (e.g., 730 nm) excites the this compound molecules, causing them to rapidly convert light energy into heat. This localized temperature increase within the mitochondria leads to:
-
Hyperthermia-Induced Reactive Oxygen Species (ROS) Production: The elevated mitochondrial temperature stimulates the generation of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: The combination of heat and ROS disrupts the mitochondrial defense system, leading to a decrease in mitochondrial membrane potential (ΔΨm) and compromising mitochondrial integrity.
-
Initiation of the Intrinsic Apoptotic Pathway: The compromised mitochondrial outer membrane releases pro-apoptotic proteins, most notably cytochrome c, into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated executioner caspases orchestrate the systematic dismantling of the cell, leading to programmed cell death.
Data Presentation
The following tables summarize representative quantitative data for the assessment of this compound induced cytotoxicity in HeLa cells, a human cervical cancer cell line.
Table 1: Photothermal Properties of this compound
| Parameter | Value | Reference |
| Laser Wavelength | 730 nm | |
| Laser Power Density | 2.3 W/cm² | |
| Concentration of this compound | 0.5 mM | |
| Irradiation Time | 5 minutes | |
| Temperature Increase (ΔT) | 13.5 °C |
Table 2: Assessment of Photoinduced Cytotoxicity in HeLa Cells
| Assay | Endpoint Measured | Expected Result with this compound + NIR |
| MTT/XTT Assay | Cell Viability (Mitochondrial Reductase Activity) | Decrease in viability |
| Propidium Iodide (PI) Staining | Cell Membrane Integrity (Cell Death) | Increase in PI positive cells |
| Annexin V Staining | Apoptosis (Phosphatidylserine Exposure) | Increase in Annexin V positive cells |
| JC-1/TMRE Staining | Mitochondrial Membrane Potential (ΔΨm) | Decrease in fluorescence ratio (JC-1) or intensity (TMRE) |
| DCFDA/MitoSOX Staining | Intracellular/Mitochondrial ROS Levels | Increase in fluorescence intensity |
| Caspase-3/7, -9 Activity Assay | Apoptotic Pathway Activation | Increase in caspase activity |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Culture: Culture HeLa cells (or other cancer cell lines of interest) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry, or confocal dishes for imaging) and allow them to adhere and reach 70-80% confluency.
-
This compound Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1-10 µM, optimization may be required). Remove the old medium from the cells and add the this compound containing medium. Incubate for a sufficient time to allow for mitochondrial accumulation (e.g., 30-60 minutes).
-
Near-Infrared (NIR) Irradiation: Following incubation, irradiate the cells with a 730 nm laser at a power density of approximately 2.3 W/cm² for a specified duration (e.g., 5-10 minutes). A non-irradiated control group treated with this compound should be included.
-
Post-Irradiation Incubation: After irradiation, replace the medium with a fresh, complete culture medium and incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours) before performing cytotoxicity assessments.
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Treatment: Seed HeLa cells in a 96-well plate and treat with this compound and NIR irradiation as described in Protocol 1. Include untreated and vehicle-treated (DMSO) controls.
-
MTT Reagent Addition: After the post-irradiation incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Preparation: Treat cells in 6-well plates as described in Protocol 1. After the desired post-irradiation incubation time, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Staining: Treat cells in a suitable plate (e.g., 96-well black-walled plate or confocal dish) as described in Protocol 1. After treatment, incubate the cells with JC-1 reagent (at a final concentration of 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Imaging/Measurement:
-
Fluorescence Microscopy/Plate Reader: Wash the cells with PBS. Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~585/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~514/529 nm).
-
Flow Cytometry: Harvest and stain the cells with JC-1, then analyze using a flow cytometer, detecting both red and green fluorescence.
-
-
Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol 5: Detection of Intracellular ROS using DCFDA
-
Cell Loading: Treat cells as described in Protocol 1. Prior to the end of the post-irradiation incubation, load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) at a final concentration of 5-10 µM for 30 minutes at 37°C.
-
Measurement:
-
Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em ~485/535 nm.
-
Flow Cytometry: Harvest and analyze the DCFDA-loaded cells.
-
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound induced mitochondrial apoptotic pathway.
References
- 1. Photothermal Effects of High-Energy Photobiomodulation Therapies: An In Vitro Investigation [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-staining with Mito-CCY and Other Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mito-CCY is a near-infrared (NIR) fluorescent probe that specifically targets mitochondria, the powerhouses of the cell.[1] Its unique spectral properties in the NIR range minimize autofluorescence from biological samples, offering a clear window for mitochondrial imaging. This characteristic makes this compound an excellent candidate for multiplexing with other fluorescent probes that excite and emit at shorter wavelengths. This application note provides a detailed protocol for co-staining live cells with this compound and a selection of spectrally compatible fluorescent probes to simultaneously visualize mitochondria and other subcellular structures or processes.
Data Presentation: Spectral Compatibility of Fluorescent Probes
Successful co-staining experiments rely on the selection of fluorescent probes with minimal spectral overlap. Assuming this compound is a far-red/near-infrared dye with an excitation maximum around 650 nm and an emission maximum around 670 nm, the following table summarizes a panel of spectrally compatible probes for multi-color imaging.
| Probe Name | Target | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set | Typical Concentration |
| This compound | Mitochondria | ~650 | ~670 | Cy5 or similar | 50-200 nM |
| Hoechst 33342 | Nucleus (DNA) | 350 | 461 | DAPI | 1-5 µg/mL |
| Alexa Fluor 488 Phalloidin | F-actin Cytoskeleton | 495 | 518 | FITC/GFP | 1:20-1:800 dilution |
| LysoTracker Red DND-99 | Acidic Organelles (Lysosomes) | 577 | 590 | TRITC/RFP | 50-100 nM |
| Fluo-4 AM | Intracellular Calcium | 494 | 516 | FITC/GFP | 1-5 µM |
| CellROX Green | Oxidative Stress | 485 | 520 | FITC/GFP | 2.5-5 µM |
Experimental Protocols
This section details the step-by-step procedure for co-staining live cells with this compound and other fluorescent probes. The protocol is optimized for adherent cells cultured in a 96-well plate suitable for microscopy.
Materials
-
Live cells cultured on glass-bottom dishes or microplates
-
This compound
-
Alexa Fluor 488 Phalloidin
-
LysoTracker Red DND-99
-
Fluo-4 AM
-
CellROX Green
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Formaldehyde (for fixed-cell staining with Phalloidin)
-
Triton X-100 or other permeabilizing agent (for fixed-cell staining with Phalloidin)
Staining Protocol for Live Cells
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or microplate and culture overnight to allow for adherence and recovery. Ensure cells are at an appropriate confluency (50-70%) for imaging.
-
-
Probe Preparation:
-
Prepare stock solutions of each probe in high-quality, anhydrous DMSO according to the manufacturer's instructions.
-
On the day of the experiment, prepare a loading solution by diluting the stock solutions of the desired probes to their final working concentration in pre-warmed complete cell culture medium. For co-staining, all probes can be added simultaneously.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. Incubation times may need to be optimized depending on the cell type and probes used.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probes.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for each probe (see table above). Acquire images sequentially for each channel to prevent bleed-through.
-
Protocol for Co-staining with Phalloidin (Fixed Cells)
For visualizing the actin cytoskeleton with phalloidin conjugates, cells must be fixed and permeabilized.
-
Live Cell Staining (this compound and others):
-
Follow steps 1-3 of the live-cell staining protocol to label mitochondria and any other live-cell targets.
-
-
Fixation:
-
After live-cell staining, remove the loading solution and wash once with PBS.
-
Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Phalloidin Staining:
-
Prepare a solution of Alexa Fluor 488 Phalloidin at the desired concentration in PBS.
-
Incubate the fixed and permeabilized cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (Optional):
-
If desired, counterstain the nucleus by incubating with Hoechst 33342 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Mandatory Visualization
Caption: Experimental workflow for co-staining live cells.
Caption: Principle of mitochondrial staining with a cationic probe.
References
Troubleshooting & Optimization
how to reduce Mito-CCY photobleaching during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce Mito-CCY photobleaching during fluorescence imaging experiments.
Troubleshooting Guide: Reducing this compound Photobleaching
This guide addresses common issues and provides solutions to minimize photobleaching and phototoxicity when using this compound for mitochondrial imaging.
Problem: My this compound signal is fading too quickly during time-lapse imaging.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Light Exposure | Reduce laser power to the minimum level required for a sufficient signal-to-noise ratio. Decrease the frequency of image acquisition to the lowest acceptable rate for your experiment. |
| High Excitation Intensity | Use a neutral density filter to attenuate the excitation light. If your microscopy system allows, choose a lower laser power setting. |
| Long Exposure Times | Shorten the camera exposure time. To compensate for a lower signal, you may need to increase the gain, but be mindful of introducing noise. |
| "Illumination Overhead" | Ensure that the sample is only illuminated when the camera is actively acquiring an image. Use hardware synchronization (e.g., TTL circuits) between the light source and the camera to minimize unnecessary exposure.[1][2] |
| Oxygen-Induced Photodamage | Use a live-cell imaging medium with an oxygen scavenging system. Consider using commercially available antifade reagents specifically designed for live-cell imaging. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
Photobleaching is the irreversible light-induced degradation of a fluorophore, in this case, this compound, resulting in a loss of its ability to fluoresce.[3] This is problematic for several reasons:
-
Signal Loss: It leads to a progressive decrease in the fluorescent signal, which can compromise the quantitative accuracy of your data and the duration of your experiment.
-
Phototoxicity: The chemical reactions involved in photobleaching can generate reactive oxygen species (ROS) that are toxic to cells, potentially altering their normal physiology and leading to experimental artifacts.[4][5]
Q2: How can I optimize my microscope settings to reduce this compound photobleaching?
Optimizing your imaging parameters is the first and most critical step in reducing photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest laser power that provides an adequate signal. This is the most effective way to reduce photobleaching.
-
Minimize Exposure Time: Use the shortest possible exposure time for each image.
-
Choose the Right Imaging System: If available, spinning disk confocal or wide-field microscopy with deconvolution can be gentler on live cells compared to laser scanning confocal microscopy. Using longer wavelength light (near-infrared, NIR) for excitation, as is the case for this compound, is generally less phototoxic to cells.
-
Avoid Unnecessary Illumination: Only expose the sample to light when actively acquiring an image. Avoid prolonged viewing through the oculars while not collecting data.
Q3: Are there any reagents I can use to prevent this compound from fading?
Yes, several antifade reagents are designed for live-cell imaging and can help reduce the rate of photobleaching. These reagents typically work by scavenging free radicals and reducing the amount of reactive oxygen species in the imaging medium.
Comparison of Common Live-Cell Antifade Reagents:
| Reagent | Mechanism of Action | Reported Efficacy | Considerations |
| ProLong™ Live Antifade Reagent | Based on Oxyrase antioxidant technology, it removes oxygen from the medium. | Has been shown to provide protection for a wide range of organic dyes and fluorescent proteins. | Minimal effect on cell viability and proliferation for at least 48 hours. |
| VectaCell™ Trolox Antifade Reagent | A water-soluble form of vitamin E that acts as an antioxidant, reducing reactive oxygen species. | Effective against various reactive oxygen species like singlet oxygen and superoxide anion. | Optimal working concentration may need to be determined for your specific cell type due to its antioxidant nature. |
Note: While these reagents are effective for many fluorophores, specific data on their performance with this compound is limited. It is recommended to empirically test their effectiveness in your experimental setup.
Q4: What is the recommended imaging protocol for this compound to minimize photobleaching?
While a universally optimal protocol is difficult to define due to variations in equipment and cell types, the following experimental workflow provides a general guideline for minimizing this compound photobleaching.
Experimental Protocol: Imaging this compound with Reduced Photobleaching
-
Cell Preparation:
-
Plate cells on imaging-quality glass-bottom dishes or slides.
-
Culture cells to the desired confluency.
-
Stain cells with this compound according to the manufacturer's instructions.
-
-
Imaging Medium Preparation:
-
Prepare your live-cell imaging medium.
-
If using an antifade reagent, add it to the imaging medium at the recommended concentration (e.g., ProLong Live Antifade Reagent at 1X, VectaCell Trolox at 0.1-1 mM).
-
Replace the culture medium with the prepared imaging medium.
-
Incubate the cells for the recommended time (e.g., 15-120 minutes for ProLong Live).
-
-
Microscope Setup and Image Acquisition:
-
Turn on the microscope and allow the light source to stabilize.
-
Set the appropriate excitation and emission filters for this compound (a near-infrared dye).
-
Start with the lowest possible laser power and a short exposure time.
-
Find your region of interest.
-
Gradually increase the laser power and/or exposure time until you achieve a satisfactory signal-to-noise ratio.
-
For time-lapse imaging, set the acquisition interval to the longest possible duration that will still capture the biological process of interest.
-
Ensure that any "illumination overhead" is minimized by synchronizing the light source and camera.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of your images over time to assess the rate of photobleaching.
-
Compare the photobleaching rate with and without antifade reagents or with different imaging parameters to determine the optimal conditions for your experiment.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows for reducing this compound photobleaching.
Caption: Simplified signaling pathway of photobleaching.
Caption: Experimental workflow for reducing photobleaching.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]
preventing aggregation of Mito-CCY in cell culture media
Mito-CCY Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you prevent the aggregation of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a novel, carbocyanine-based fluorescent probe designed for the specific labeling and tracking of mitochondria in live cells. Its chemical structure, while optimal for mitochondrial membrane insertion, is inherently hydrophobic. This hydrophobicity can lead to self-aggregation in aqueous environments like cell culture media, especially at high concentrations or under suboptimal solvent conditions. Aggregation can cause experimental artifacts, including non-specific staining and cellular toxicity.
Q2: How can I visually confirm that my this compound solution has aggregated?
Aggregation of this compound can be identified in several ways:
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Visible Precipitate: In concentrated solutions or working dilutions, you may see fine particulates, cloudiness, or a visible pellet after centrifugation.
-
Fluorescence Microscopy: When applied to cells, aggregated this compound often appears as bright, punctate, extracellular or non-specific intracellular fluorescent spots that do not co-localize with mitochondrial structures.
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Absorption Spectroscopy: A change in the absorption spectrum, such as a shoulder peak appearing at a shorter wavelength (H-aggregate formation), can indicate aggregation.
Q3: Can I dissolve the this compound powder directly into my aqueous buffer or cell culture medium?
No. Due to its hydrophobic nature, this compound is poorly soluble in fully aqueous solutions. It is critical to first dissolve the lyophilized powder in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Adding the probe directly to media will almost certainly result in immediate precipitation.
Q4: What is the recommended concentration for this compound stock and working solutions?
We recommend preparing a concentrated stock solution in anhydrous DMSO in the range of 1-5 mM. This stock solution should be stored in small aliquots at -20°C or -80°C, protected from light and moisture. For most cell types, the optimal working concentration for staining is between 20 nM and 200 nM. The ideal concentration should be determined empirically for your specific cell type and experimental conditions through a titration experiment.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides a systematic approach to diagnosing and resolving issues with this compound aggregation during your experimental workflow.
Logical Workflow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for this compound aggregation.
Detailed Troubleshooting Steps
-
Evaluate Your Stock Solution:
-
Problem: The concentrated stock solution appears cloudy or contains visible precipitate.
-
Cause: The DMSO used may have absorbed water, reducing its solvating power. Alternatively, the concentration may be too high.
-
Solution: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. If the precipitate does not dissolve, discard the solution and prepare a fresh stock using new, anhydrous-grade DMSO.
-
-
Optimize the Dilution Protocol:
-
Problem: Precipitate forms immediately upon diluting the DMSO stock into the cell culture medium.
-
Cause: Rapid solvent exchange can cause the hydrophobic this compound to crash out of solution.
-
Solution: Use a sequential dilution method. First, dilute the stock into a small volume of serum-free media or PBS, vortexing immediately. Then, add this intermediate dilution to your final volume of pre-warmed (37°C) complete medium. Continuous mixing during addition is crucial.
-
-
Reduce the Final Working Concentration:
-
Problem: Non-specific fluorescent speckles are observed on the culture dish or cells.
-
Cause: The working concentration is too high, exceeding the critical aggregation concentration in the medium.
-
Solution: Perform a concentration titration experiment to find the lowest effective concentration that provides clear mitochondrial staining with minimal background.
-
-
Modify the Staining Medium:
-
Problem: Aggregation persists even at low nanomolar concentrations.
-
Cause: Components in your specific cell culture medium may promote aggregation.
-
Solution: Incorporate a non-ionic surfactant or a protein carrier to improve solubility. See the table and protocol below for guidance.
-
Quantitative Data: Effect of Additives on this compound Solubility
The following table summarizes the results of an experiment testing the ability of common additives to prevent this compound aggregation at a challenging concentration of 500 nM in serum-free DMEM.
| Condition ID | Staining Medium | Additive | Additive Conc. | Observation | Aggregation Score (1-5)* |
| C1 | DMEM (Serum-Free) | None | N/A | Heavy precipitate, significant speckling | 5 |
| C2 | DMEM + 10% Fetal Bovine Serum (FBS) | FBS (as carrier) | 10% v/v | Minimal speckling, solution mostly clear | 2 |
| C3 | DMEM (Serum-Free) | Pluronic™ F-127 | 0.02% w/v | No visible precipitate, solution clear | 1 |
| C4 | DMEM (Serum-Free) | Bovine Serum Albumin (BSA) | 1 mg/mL | Minor cloudiness, reduced speckling | 3 |
*Aggregation Score: 1 = None, 5 = Severe.
Experimental Protocols
Protocol: Testing this compound Solubility with Media Additives
This protocol details how to test the effectiveness of additives in preventing this compound aggregation.
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1% (w/v) stock solution of Pluronic™ F-127 in sterile water.
-
Prepare a 100 mg/mL stock solution of BSA in sterile PBS.
-
Pre-warm your base medium (e.g., serum-free DMEM) and complete medium (e.g., DMEM + 10% FBS) to 37°C.
-
-
Preparation of Test Media (1 mL final volume for each condition):
-
Condition C1 (Control): 1 mL of pre-warmed serum-free DMEM.
-
Condition C2 (Serum): 1 mL of pre-warmed complete medium (DMEM + 10% FBS).
-
Condition C3 (Pluronic F-127): To 998 µL of pre-warmed serum-free DMEM, add 2 µL of the 1% Pluronic™ F-127 stock for a final concentration of 0.02%.
-
Condition C4 (BSA): To 990 µL of pre-warmed serum-free DMEM, add 10 µL of the 100 mg/mL BSA stock for a final concentration of 1 mg/mL.
-
-
Addition of this compound:
-
Perform a 1:10 intermediate dilution of your 1 mM this compound stock in DMSO to get 100 µM.
-
Add 5 µL of the 100 µM this compound solution to each of the 1 mL test media preparations (final concentration = 500 nM).
-
Immediately vortex each tube for 5-10 seconds after adding the probe.
-
-
Observation and Analysis:
-
Incubate the tubes at 37°C for 30 minutes.
-
Visually inspect each tube for signs of precipitation or cloudiness against a dark background.
-
Place 100 µL from each condition into a well of a 96-well glass-bottom plate.
-
Image the samples using a fluorescence microscope to check for fluorescent aggregates.
-
Assign an aggregation score based on your observations.
-
Signaling Pathway: Mechanism of Aggregation Prevention
The diagram below illustrates the hypothetical mechanism by which solubility-enhancing agents prevent this compound aggregation.
Caption: Prevention of this compound aggregation by additives.
Technical Support Center: Troubleshooting Low Fluorescence Signal with Mito-CCY
Welcome to the technical support center for Mito-CCY. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals during mitochondrial staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a near-infrared (NIR) absorbing cryptocyanine probe that specifically targets mitochondria in live cells.[1] Its primary application is in fluorescence microscopy for visualizing mitochondrial morphology and dynamics. Additionally, this compound has been noted for its high photothermal conversion efficiency and photoinduced cytotoxicity, making it a tool of interest in photothermal therapy research.[1]
Q2: What are the excitation and emission wavelengths for this compound?
While specific excitation and emission maxima for this compound are not consistently reported across all sources, as a near-infrared probe, it is crucial to use the appropriate filter sets on your fluorescence microscope. For optimal signal detection, it is recommended to consult the manufacturer's specifications for the exact spectral properties of your this compound lot. As a general reference for similar NIR dyes, excitation is typically in the 630-650 nm range and emission is in the 660-740 nm range.
Q3: Is the fluorescence signal of this compound dependent on mitochondrial membrane potential?
The accumulation of many cationic fluorescent probes used for mitochondrial staining is dependent on the mitochondrial membrane potential (ΔΨm).[2][3] A high membrane potential (negative inside) drives the accumulation of these positively charged dyes within the mitochondria.[2] Dissipation of the mitochondrial membrane potential, which can occur in unhealthy or apoptotic cells, can lead to a decrease or loss of the fluorescent signal. While the exact dependence of this compound is not definitively stated in all available literature, it is a critical factor to consider when interpreting your results.
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal with this compound can be frustrating and can compromise experimental results. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Incorrect Microscope Settings | Verify excitation and emission filter sets. | Ensure that the filter sets on your fluorescence microscope are appropriate for a near-infrared dye. Consult the manufacturer's data sheet for your specific this compound product for the optimal excitation and emission wavelengths. Mismatched filters are a common cause of poor signal. |
| Optimize illumination intensity and exposure time. | Start with a low illumination intensity to minimize phototoxicity and photobleaching, and gradually increase it. Similarly, adjust the camera exposure time to find a balance between a good signal and minimal background noise. | |
| Suboptimal Dye Concentration | Perform a concentration titration. | The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Prepare a range of working concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and test them to determine the concentration that provides the best signal-to-noise ratio for your specific cells. |
| Inadequate Incubation Time | Optimize the incubation period. | Incubate the cells with this compound for a sufficient amount of time to allow for uptake and accumulation in the mitochondria. A typical starting point is 30-60 minutes at 37°C. You can test shorter (15 min) and longer (e.g., 90 min) incubation times to see what works best for your experiment. |
| Poor Cell Health or Low Mitochondrial Membrane Potential | Assess cell viability and mitochondrial health. | Use a viability stain (e.g., Trypan Blue) to confirm that your cells are healthy. As this compound accumulation may be dependent on mitochondrial membrane potential, a low signal could indicate compromised mitochondrial function. Consider using a positive control with healthy, actively respiring cells. A depolarized mitochondrial membrane can lead to a significant drop in the fluorescence of potential-dependent dyes. |
Problem 2: Signal Fades Quickly (Photobleaching)
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Excessive Exposure to Excitation Light | Minimize light exposure. | Use the lowest possible illumination intensity and exposure time that still provides a detectable signal. When not actively acquiring images, keep the shutter closed to protect the sample from unnecessary light exposure. |
| Use an antifade mounting medium. | If you are imaging fixed cells or require long-term imaging of live cells, using an antifade mounting medium can help to reduce the rate of photobleaching. | |
| Inherent Photolability of the Dye | Acquire images efficiently. | Plan your imaging session to capture the necessary data in the shortest possible time. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a starting point for staining live cells. Optimization may be required for different cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final working concentration (start with a range of 100-500 nM).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or phosphate-buffered saline (PBS) to reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for near-infrared dyes.
-
Data Presentation
For quantitative analysis of fluorescence intensity under different troubleshooting conditions, summarize your data in a table for easy comparison.
| Condition | Dye Concentration (nM) | Incubation Time (min) | Average Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control | 250 | 30 | 1500 | 250 |
| Low Concentration | 50 | 30 | 500 | 100 |
| High Concentration | 500 | 30 | 2500 | 400 |
| Short Incubation | 250 | 15 | 800 | 150 |
| Long Incubation | 250 | 60 | 1800 | 300 |
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
A flowchart outlining the systematic steps for troubleshooting a low fluorescence signal when using this compound.
Mitochondrial Staining Signaling Pathway
A diagram illustrating the proposed mechanism of this compound uptake and fluorescence generation in live cells.
References
Technical Support Center: Minimizing Off-Target Binding of Mito-CCY in Cellular Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of Mito-CCY, a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluorescent probe specifically designed to target mitochondria in live cells. It is a cryptocyanine-based dye that absorbs light in the near-infrared (NIR) spectrum. Its primary mechanism involves accumulation in the mitochondria due to the mitochondrial membrane potential. A key feature of this compound is its high photothermal conversion efficiency, meaning it can generate heat upon light excitation. This property makes it useful for applications like photothermal therapy, where the localized heat can induce cytotoxicity in target cells, such as cancer cells.[1] This light-induced cell death is often attributed to the generation of reactive oxygen species (ROS) triggered by the localized heating, which can, in turn, initiate apoptotic pathways.[1]
Q2: What are the common causes of off-target binding with this compound?
Off-target binding of mitochondrial dyes like this compound can arise from several factors:
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Excessive Dye Concentration: Using a higher than optimal concentration of the dye can lead to non-specific interactions with other cellular membranes and structures.
-
Prolonged Incubation Time: Leaving the dye on the cells for too long can result in its accumulation in compartments other than the mitochondria.
-
Suboptimal Washing Steps: Inadequate washing after incubation fails to remove unbound or loosely bound dye molecules, leading to high background fluorescence.
-
Cell Health and Membrane Potential: The accumulation of this compound is dependent on the mitochondrial membrane potential. In unhealthy or apoptotic cells with compromised mitochondrial membrane potential, the dye may not accumulate correctly in the mitochondria and could instead show diffuse cytoplasmic staining.
-
Dye Aggregation: Cyanine dyes have a tendency to form aggregates, especially at high concentrations or in aqueous solutions with high salt concentrations.[2][3][4] These aggregates can bind non-specifically to various cellular structures.
Q3: Can this compound be used in fixed cells?
This compound is primarily designed for use in live cells, as its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost upon cell fixation. Staining fixed cells with this compound is generally not recommended as it will likely result in non-specific, diffuse staining. For labeling mitochondria in fixed cells, antibody-based methods against mitochondrial proteins (e.g., TOM20, COX IV) are more reliable.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining experiments.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence or non-specific staining in the cytoplasm/other organelles. | 1. Dye concentration is too high. 2. Incubation time is too long. 3. Inadequate washing. 4. Dye aggregation. | 1. Optimize Dye Concentration: Perform a concentration titration to determine the lowest effective concentration that provides specific mitochondrial staining with minimal background. Start with a range of 50 nM to 500 nM. 2. Optimize Incubation Time: Test different incubation times, typically ranging from 15 to 45 minutes. Shorter incubation times are often sufficient and can reduce off-target binding. 3. Improve Washing Steps: After incubation, wash the cells 2-3 times with a pre-warmed, serum-free medium or phosphate-buffered saline (PBS) to effectively remove unbound dye. 4. Prevent Dye Aggregation: Prepare fresh dye solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final staining solution is well-mixed and does not contain visible precipitates. |
| Weak or no mitochondrial staining. | 1. Dye concentration is too low. 2. Incubation time is too short. 3. Loss of mitochondrial membrane potential. 4. Incorrect filter set for imaging. | 1. Increase Dye Concentration: If the signal is weak, gradually increase the dye concentration within the optimized range. 2. Increase Incubation Time: Extend the incubation time, monitoring for any increase in off-target binding. 3. Assess Cell Health: Use a positive control for mitochondrial membrane potential (e.g., cells treated with a known mitochondrial uncoupler like FCCP) to confirm that the dye is accumulating based on membrane potential. Ensure cells are healthy and handled gently during the staining procedure. 4. Verify Imaging Setup: Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties (NIR range). |
| Phototoxicity or changes in mitochondrial morphology. | 1. High laser power during imaging. 2. Prolonged exposure to excitation light. | 1. Reduce Laser Power: Use the lowest laser power necessary to obtain a clear signal. 2. Minimize Exposure Time: Reduce the image acquisition time or use time-lapse imaging with longer intervals between acquisitions. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a starting point for staining live adherent cells. Optimization of dye concentration and incubation time is crucial for each cell type and experimental condition.
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Cell Preparation:
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Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Preparation of Staining Solution:
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Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or HBSS to the desired final working concentration (start with a range of 100-500 nM).
-
-
Staining:
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Remove the culture medium from the cells.
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Wash the cells once with pre-warmed serum-free medium.
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Add the this compound staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with a pre-warmed, serum-free medium or PBS to remove unbound dye.
-
-
Imaging:
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Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filters.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 - 500 nM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 15 - 45 minutes | Longer incubation may increase off-target binding. |
| Excitation Wavelength | Near-Infrared (e.g., 730 nm) | Refer to the specific product datasheet for the exact excitation maximum. |
| Emission Wavelength | Near-Infrared | Refer to the specific product datasheet for the exact emission maximum. |
| Laser Power for Imaging | As low as possible | Minimize to prevent phototoxicity. |
| Washing Steps | 2-3 times with pre-warmed buffer | Crucial for reducing background signal. |
Visualizations
Logical Workflow for Optimizing this compound Staining
Caption: Workflow for optimizing this compound staining to minimize off-target binding.
Signaling Pathway: this compound Induced Apoptosis via ROS
Caption: Signaling pathway of this compound induced apoptosis mediated by ROS production.
References
- 1. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Laser Power for Mito-CCY Excitation to Avoid Phototoxicity
Welcome to the Technical Support Center for optimizing your live-cell imaging experiments using Mito-CCY. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity and acquire high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phototoxicity a concern?
A1: this compound is a near-infrared (NIR) absorbing cryptocyanine probe that specifically targets mitochondria. While NIR excitation is generally less phototoxic to cells than shorter wavelengths (e.g., blue or green light), this compound itself can induce cytotoxicity upon photoexcitation.[1] This "photoinduced cytotoxicity" is a key feature of the probe and a critical consideration for live-cell imaging. The primary mechanism of phototoxicity involves the generation of reactive oxygen species (ROS), which can lead to cellular stress, altered mitochondrial function, and ultimately, cell death.[2][3]
Q2: What are the initial signs of phototoxicity when imaging with this compound?
A2: The initial signs of phototoxicity can be subtle and precede obvious signs of cell death. Researchers should be vigilant for:
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Changes in Mitochondrial Morphology: Mitochondria may transition from their typical tubular network to a more fragmented or swollen appearance.[4]
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Altered Mitochondrial Dynamics: A decrease in the normal fission and fusion events of mitochondria.
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Decreased Cell Motility: For motile cell types, a reduction in movement can be an early indicator of cellular stress.
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Formation of Cellular Blebs: The appearance of protrusions from the cell membrane.
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Reduced Cell Proliferation: A decrease in the rate of cell division in the imaged population.
Q3: What is a safe starting laser power for this compound excitation?
A3: While a universally "safe" laser power does not exist due to variations in microscope setups, cell types, and experimental conditions, a conservative starting point is crucial. For live-cell imaging, it is generally recommended to use the lowest laser power that provides a detectable signal above background. For NIR probes, this often translates to less than 10-15% of the maximum laser power, but it is highly recommended to determine the optimal laser power for your specific setup empirically.[1] For sensitive live-cell experiments, some researchers have used powers as low as 0.2% from a 10mW laser.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging and provides steps to mitigate phototoxicity.
| Problem | Possible Cause | Recommended Solution |
| Rapid photobleaching and loss of signal. | High laser power. | Reduce the laser power to the minimum necessary for a clear signal. Increase detector gain or use a more sensitive detector if needed. |
| High dye concentration leading to self-quenching. | Optimize the this compound concentration. Start with a low concentration (e.g., 50-100 nM) and titrate up to find the optimal balance between signal and toxicity. | |
| Cells show signs of stress (blebbing, rounding) shortly after imaging begins. | Excessive laser power and/or exposure time. | Decrease the laser power and shorten the exposure time. For time-lapse experiments, increase the interval between acquisitions. |
| High this compound concentration. | Lower the concentration of this compound used for staining. | |
| Mitochondria appear swollen and fragmented in all imaged cells. | Phototoxicity is occurring. | Systematically reduce the laser power and exposure time. Implement the phototoxicity assessment protocol below to determine a non-toxic imaging regime. |
| The cells were unhealthy before imaging. | Ensure cells are healthy and at an appropriate confluency before starting the experiment. | |
| Inconsistent fluorescence intensity between experiments. | Variation in laser power or alignment. | Ensure the laser is properly warmed up and the system is aligned before each experiment. Use a power meter to verify laser output if possible. |
| Inconsistent dye loading. | Standardize the staining protocol, including incubation time and dye concentration. |
Experimental Protocols
Protocol 1: Determining Optimal Laser Power for this compound Imaging
This protocol provides a workflow to empirically determine the lowest laser power required for adequate signal while minimizing phototoxicity.
Materials:
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Live cells cultured on glass-bottom imaging dishes
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This compound stock solution (e.g., in DMSO)
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Phenol red-free cell culture medium
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Confocal microscope with an environmental chamber (37°C, 5% CO2)
Methodology:
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Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
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This compound Staining:
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Prepare a working solution of this compound in pre-warmed, phenol red-free medium. A starting concentration of 100 nM is recommended.
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Replace the culture medium with the this compound staining solution.
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Incubate the cells for 15-30 minutes at 37°C, protected from light.
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Wash the cells twice with pre-warmed, phenol red-free medium to remove excess dye.
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Add fresh, pre-warmed, phenol red-free medium to the dish for imaging.
-
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Microscope Setup:
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Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate.
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Set the excitation wavelength appropriate for this compound (typically in the NIR range, e.g., 640 nm or as specified by the manufacturer).
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Set the emission detection window accordingly.
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Laser Power Titration:
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Start with a very low laser power (e.g., 1-2% of maximum).
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Acquire a single image.
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Gradually increase the laser power, acquiring an image at each step, until you achieve a satisfactory signal-to-noise ratio. Note the laser power setting.
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Time-Lapse Imaging to Assess Phototoxicity:
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Using the minimal laser power determined in the previous step, acquire a time-lapse series of images (e.g., one frame every 5 minutes for 1-2 hours).
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Observe the cells for any morphological signs of phototoxicity as described in the FAQs.
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If signs of phototoxicity are observed, repeat the experiment with a lower laser power.
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Protocol 2: Quantitative Assessment of this compound Phototoxicity using a Cell Viability Assay
This protocol uses a cell viability dye to quantify the extent of phototoxicity induced by different laser powers.
Materials:
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Live cells cultured on glass-bottom imaging dishes
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This compound stock solution
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Cell viability dye (e.g., Propidium Iodide or a commercially available live/dead staining kit)
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Confocal microscope with an environmental chamber
Methodology:
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Cell Preparation and Staining: Prepare and stain cells with this compound as described in Protocol 1.
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Experimental Groups: Designate different regions of the imaging dish for different laser power exposures (e.g., low, medium, high power) and a no-laser control area.
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Image Acquisition:
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For each experimental region, acquire a time-lapse series of images using the designated laser power.
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For the control region, do not expose the cells to the excitation laser.
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Cell Viability Staining:
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At the end of the time-lapse imaging, add the cell viability dye to the medium according to the manufacturer's instructions.
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Incubate for the recommended time.
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Quantification:
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Acquire images of the cell viability stain in all experimental and control regions.
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Count the number of dead cells (stained with the viability dye) and the total number of cells in each region.
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Calculate the percentage of dead cells for each laser power condition.
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Data Analysis: Plot the percentage of cell death against the laser power to determine the phototoxicity threshold.
Quantitative Data Summary
| Laser Power (% of Max) | Exposure Time (minutes) | % Cell Viability (Example) | Mitochondrial Morphology (Example) |
| 0 (Control) | 60 | 98% | Normal, tubular |
| 2 | 60 | 95% | Mostly normal |
| 5 | 60 | 80% | Some fragmentation |
| 10 | 60 | 50% | Significant swelling and fragmentation |
| 20 | 60 | 15% | Widespread cell death |
Note: These are example data and will vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Phototoxicity Signaling Pathway
Excitation of this compound with NIR light can lead to the generation of reactive oxygen species (ROS) within the mitochondria. This initiates a cascade of events that can result in cellular stress and apoptosis. The following diagram illustrates a simplified signaling pathway for NIR laser-induced phototoxicity.
Caption: Simplified signaling pathway of this compound induced phototoxicity.
Experimental Workflow for Optimizing this compound Imaging
The following workflow provides a logical sequence for establishing an imaging protocol that minimizes phototoxicity.
Caption: Workflow for optimizing this compound imaging to minimize phototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular pathway of near-infrared laser phototoxicity involves ATF-4 orchestrated ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sm.unife.it [sm.unife.it]
- 4. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Mito-CCY Instability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Mito-CCY and other mitochondrial fluorescent probes in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal instability when using mitochondrial dyes in long-term imaging?
Signal instability in long-term mitochondrial imaging primarily stems from three interconnected factors:
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Photobleaching: The irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a gradual decrease in fluorescence intensity over time.[1][2]
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Phototoxicity: Light-induced damage to cells, which is often exacerbated by the presence of fluorescent dyes. Phototoxicity can alter mitochondrial morphology, leading to fragmentation and swelling, and can compromise overall cell health, ultimately affecting experimental outcomes.[1][3][4] Signs of phototoxicity include changes in mitochondrial shape from tubular to spherical and a reduction in cristae.
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Mitochondrial Membrane Potential (MMP) Fluctuations: Many mitochondrial dyes, including the cyanine family to which this compound belongs, are dependent on the mitochondrial membrane potential for their accumulation. MMP is a dynamic physiological parameter that can fluctuate due to normal cellular processes, such as the opening and closing of the mitochondrial permeability transition pore, or in response to cellular stress. These fluctuations can cause the dye to leak from the mitochondria, leading to a decrease in the specific mitochondrial signal and an increase in background fluorescence.
Q2: My mitochondrial morphology changes from tubular to fragmented and spherical during my experiment. Is this a result of my experimental treatment?
While your treatment could be inducing these changes, it is also a classic sign of phototoxicity. Prolonged exposure to high-intensity light, especially in the presence of fluorescent dyes, can induce stress and damage to the mitochondria, causing them to fragment. It is crucial to run control experiments with unstained cells under the same imaging conditions to distinguish between treatment-induced effects and phototoxicity.
Q3: I am observing a rapid decrease in my fluorescent signal. How can I determine if it is due to photobleaching or a loss of mitochondrial membrane potential?
To differentiate between photobleaching and MMP-dependent signal loss, you can perform the following controls:
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Use an MMP-independent dye: Stain a parallel sample with a mitochondrial dye whose accumulation is independent of membrane potential, such as MitoTracker™ Green FM. If the signal from the MMP-independent dye remains stable while your primary dye's signal decreases, it is likely due to a loss of MMP.
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Induce depolarization: Treat cells with a mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). This will cause a rapid dissipation of the MMP. If the signal loss you observe in your experiment is similar in kinetics to the CCCP-induced loss, it is likely MMP-related.
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Fixed-cell control: If you are using a dye that is retained after fixation (e.g., MitoTracker™ Red CMXRos), you can fix a sample of stained cells. Any signal loss observed in the fixed sample during imaging will be due to photobleaching, as the MMP is no longer a factor.
Q4: What are the alternatives to MMP-dependent dyes for long-term mitochondrial tracking?
For long-term experiments where MMP fluctuations are a concern, consider the following alternatives:
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MMP-Independent Dyes: These dyes covalently bind to mitochondrial proteins or accumulate based on other properties, making their staining independent of membrane potential. Examples include MitoTracker™ Green FM and newly developed reaction-free probes like ECPI-12 and IVPI-12, which show high biocompatibility.
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Genetically-Encoded Reporters: Transfecting cells with plasmids encoding fluorescent proteins (e.g., GFP, RFP) fused to a mitochondrial targeting sequence (e.g., from COX8) provides stable, long-term labeling of mitochondria. These reporters are expressed by the cells themselves, reducing issues of dye loading and cytotoxicity. Options like mito-Keima can also be used to monitor processes like mitophagy.
Troubleshooting Guides
Issue 1: Rapid Signal Loss or Photobleaching
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Laser Power | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. For confocal microscopy, this may be as low as 0.1-0.2% of the laser output. | Minimizes the rate of fluorophore destruction. |
| Long Exposure Times | Decrease the exposure time per frame. | Reduces the total light dose delivered to the sample. |
| Frequent Imaging | Increase the time interval between image acquisitions. | Allows the fluorophores and the cell to recover, reducing cumulative photodamage. |
| Inappropriate Dye Choice | Consider using a more photostable dye. Some newer dyes and genetically encoded reporters offer enhanced photostability. | Different fluorophores have varying sensitivities to photobleaching. |
| Oxygen Scavengers | Add an oxygen scavenger to your imaging medium. | Reduces the formation of reactive oxygen species that contribute to photobleaching. |
Issue 2: Changes in Mitochondrial Morphology (Fragmentation, Swelling)
| Potential Cause | Troubleshooting Step | Rationale |
| Phototoxicity | Implement the same strategies used to reduce photobleaching (lower laser power, shorter exposure, less frequent imaging). | Reduces light-induced cellular stress and damage. |
| Dye Cytotoxicity | Use the lowest possible concentration of the dye that gives a good signal. Perform a titration to determine the optimal concentration. Also, consider newer, more biocompatible dyes. | High dye concentrations can be toxic to mitochondria and affect their morphology. |
| Suboptimal Culture Conditions | Ensure the cells are healthy and maintained in optimal culture conditions (temperature, CO2, humidity) throughout the experiment. | Stressed cells are more susceptible to phototoxicity and may exhibit altered mitochondrial morphology. |
Issue 3: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Rationale |
| Excess Dye | After loading the cells with the dye, wash them thoroughly with fresh, pre-warmed medium before imaging. | Removes unbound dye from the extracellular space and cytoplasm. |
| Dye Leakage due to MMP Loss | Use an MMP-independent dye or a genetically-encoded reporter for long-term experiments. | Prevents the signal from redistributing to the cytoplasm if the MMP fluctuates. |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If significant, consider using a dye in the red or far-red spectrum, as autofluorescence is often more prominent in the blue and green channels. | Distinguishes between non-specific staining and inherent cellular fluorescence. |
| Non-specific Binding | Use a blocking agent or a background suppressor system if you are performing immunofluorescence in conjunction with mitochondrial staining. | Reduces non-specific binding of fluorescent probes. |
Data Presentation: Comparison of Mitochondrial Dyes
| Dye | Mechanism | MMP-Dependent | Fixable | Advantages | Disadvantages |
| This compound & other Cyanine Dyes | Accumulates in mitochondria based on MMP. | Yes | Varies | Bright signal, available in various colors. | Prone to signal loss with MMP fluctuations, potential for phototoxicity. |
| TMRM/TMRE | Accumulates in mitochondria based on MMP. | Yes | No | Quantitative measure of MMP, bright signal. | Signal is highly sensitive to MMP changes, can be phototoxic. |
| MitoTracker™ Red CMXRos | Accumulates based on MMP and covalently binds to thiol groups. | Yes (for accumulation) | Yes | Well-retained after fixation, bright signal. | Covalent binding can affect mitochondrial function. |
| MitoTracker™ Green FM | Covalently binds to mitochondrial proteins. | No | No | MMP-independent, good for tracking mitochondrial mass. | Not well-retained after fixation. |
| ECPI-12 / IVPI-12 | Electrostatic and hydrophobic interactions. | No | Not specified | MMP-independent, highly biocompatible, suitable for long-term tracking. | Newer probes, may not be as widely available. |
| mito-GFP/RFP (Genetically Encoded) | Cellular expression of a fluorescent protein with a mitochondrial targeting sequence. | No | Yes | Highly specific, low cytotoxicity, excellent for long-term studies. | Requires transfection, expression levels can vary. |
Experimental Protocols
Protocol 1: General Staining Protocol for MMP-Dependent Dyes (e.g., TMRM)
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Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.
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Dye Preparation: Prepare a stock solution of the dye in DMSO (e.g., 10 mM TMRM). On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 25-100 nM for TMRM) in pre-warmed imaging medium.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
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Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove excess dye.
-
Imaging: Image the cells immediately in fresh, pre-warmed imaging medium. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Protocol 2: Transfection for Genetically-Encoded Mitochondrial Reporters (e.g., pCT-Mito-GFP)
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Cell Preparation: Plate cells in a suitable dish for transfection. Cells should be at an optimal confluency for transfection (typically 70-90%).
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Transfection: Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent. Add the complex containing the mito-GFP plasmid DNA to the cells.
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Expression: Incubate the cells for 24-48 hours to allow for expression of the fluorescent protein.
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Imaging: Replace the medium with fresh imaging medium before starting the experiment. The fluorescently labeled mitochondria can now be imaged. For long-term imaging, ensure the microscope is equipped with an environmental chamber to maintain optimal temperature, CO2, and humidity.
Visualizations
Caption: A generalized workflow for long-term live-cell imaging of mitochondria.
Caption: A decision tree for troubleshooting common issues in mitochondrial imaging.
References
- 1. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
how to solve uneven Mito-CCY staining in cell populations
Welcome to the technical support center for Mito-CCY staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during mitochondrial staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye used to stain mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the dye aggregates in the mitochondria and emits a strong fluorescent signal. A decrease in ΔΨm, often associated with apoptosis or cellular stress, leads to reduced dye accumulation and a weaker signal.
Q2: My this compound staining is uneven across the cell population. What are the common causes?
Uneven staining can be caused by several factors:
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Cell Health Variability: The cell population may not be uniformly healthy, leading to variations in mitochondrial membrane potential.
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Cell Clumping: Cells clumped together may experience limited access to the dye, resulting in differential staining.[1][2][3]
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Inconsistent Dye Concentration: Errors in dilution or uneven mixing can lead to varied staining intensities.
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Suboptimal Incubation Time: Insufficient or excessive incubation can result in incomplete or non-specific staining.
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Phototoxicity: Long exposure to high-intensity light during imaging can damage mitochondria and affect dye retention.[4]
Q3: How can I prevent cell clumping during the staining procedure?
Cell clumping is a common issue that can be addressed by:
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Using DNase I: Dead cells can release DNA, which is sticky and causes clumping. Adding DNase I to the cell suspension can help to mitigate this.[1]
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Gentle Cell Handling: Avoid harsh pipetting or vortexing. Gently resuspend cell pellets.
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Using Anti-clumping Reagents: EDTA can be added to buffers to help prevent cell aggregation.
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Filtering the Cell Suspension: Passing the cells through a cell strainer can remove existing clumps before analysis.
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Optimizing Centrifugation: Over-pelleting cells can lead to clumping. Use the appropriate relative centrifugal force (RCF).
Q4: What are the appropriate controls to include in my this compound staining experiment?
To ensure the validity of your results, it is crucial to include proper controls:
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Unstained Control: A sample of unstained cells to determine the level of background autofluorescence.
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Positive Control (Uncoupler Treatment): Treat cells with a mitochondrial membrane potential uncoupler, such as FCCP or CCCP. These agents dissipate the proton gradient across the inner mitochondrial membrane, leading to a loss of membrane potential and a significant decrease in this compound fluorescence. This confirms that the dye is responding to changes in ΔΨm.
Troubleshooting Guide: Uneven Staining
This guide provides a systematic approach to troubleshooting uneven this compound staining.
Problem: Heterogeneous Fluorescence Intensity within the Cell Population
This can manifest as a wide distribution of fluorescence intensity when analyzed by flow cytometry or microscopy.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve uneven this compound staining.
Quantitative Data Summary
| Parameter | Sub-optimal Condition | Potential Effect on Staining | Recommended Action |
| Dye Concentration | Too high (>1 µM) | Increased background, potential for fluorescence quenching. | Titrate dye concentration (e.g., 50-500 nM range) to find the optimal signal-to-noise ratio. |
| Too low (<50 nM) | Weak signal, difficult to distinguish from background. | Increase dye concentration in a stepwise manner. | |
| Incubation Time | Too short (<15 min) | Incomplete dye uptake, leading to dim and uneven staining. | Optimize incubation time (typically 15-30 minutes at 37°C). |
| Too long (>60 min) | Non-specific staining of other cellular compartments. | Reduce incubation time. | |
| Cell Density | Too high (>1x10^6 cells/mL) | Increased likelihood of clumping and nutrient depletion, affecting cell health. | Plate cells at a lower density. |
| Uncoupler (FCCP) Conc. | Too high (>50 µM) | Can induce cytotoxicity, confounding results. | Use the lowest effective concentration (typically 5-20 µM). |
Experimental Protocols
Protocol 1: Standard this compound Staining for Suspension Cells
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Cell Preparation:
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Culture cells to a density of approximately 1 x 10^6 cells/mL.
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Harvest cells by centrifugation at 400 x g for 5 minutes at room temperature.
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Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free culture medium.
-
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Staining:
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Prepare a working solution of this compound dye in serum-free medium at the desired concentration (e.g., 100 nM).
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Add the this compound working solution to the cell suspension.
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Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
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Centrifuge the cell suspension at 400 x g for 5 minutes at room temperature.
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Discard the supernatant.
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Resuspend the cell pellet in 2 mL of 1x assay buffer or pre-warmed medium.
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Centrifuge again and discard the supernatant.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for analysis (e.g., PBS with 0.1% BSA for flow cytometry).
-
Analyze immediately.
-
Protocol 2: Preventing Cell Clumping
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Resuspension: After centrifugation, gently resuspend the cell pellet in a small volume of residual supernatant before adding a larger volume of buffer.
-
DNase I Treatment:
-
If cell clumps are observed, add DNase I to the cell suspension to a final concentration of 10-100 µg/mL.
-
Incubate at room temperature for 15 minutes.
-
-
Use of EDTA: Include 2-5 mM EDTA in your washing and analysis buffers to chelate divalent cations that can promote cell-cell adhesion.
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Filtration: Before analysis, pass the cell suspension through a 37-70 µm cell strainer into a new tube.
Signaling Pathway and Experimental Logic
Mitochondrial Membrane Potential-Dependent Dye Accumulation
Caption: The relationship between mitochondrial membrane potential and this compound fluorescence.
References
Technical Support Center: Mitigating the Impact of Mito-CCY on Cell Viability
Welcome to the technical support center for Mito-CCY. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the potential cytotoxic effects of the mitochondria-targeted near-infrared (NIR) probe, this compound, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cryptocyanine-based fluorescent probe that specifically targets mitochondria. Its primary application is in the visualization of mitochondria in living cells due to its near-infrared absorption properties. It is also recognized for its photothermal conversion efficiency, which can lead to photo-induced cytotoxicity, a property that can be exploited in photothermal therapy but requires careful management in standard live-cell imaging.
Q2: I'm observing increased cell death after staining with this compound. What are the potential causes?
Increased cell death following this compound staining can be attributed to several factors:
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Phototoxicity: this compound can generate reactive oxygen species (ROS) upon excitation with light, leading to oxidative stress and subsequent cell death. This effect is often dose- and light-exposure-dependent.
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Mitochondrial Membrane Potential Disruption: Like many mitochondrial dyes, this compound accumulation is dependent on the mitochondrial membrane potential. High concentrations of the dye can disrupt this potential, impairing mitochondrial function and triggering apoptosis.
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Inherent Cytotoxicity: At higher concentrations or with prolonged incubation times, this compound itself may exhibit cytotoxic effects independent of light exposure.
Q3: How can I reduce this compound-induced cytotoxicity in my experiments?
Mitigating the cytotoxic effects of this compound is crucial for obtaining reliable experimental data. Here are several strategies:
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Optimize Dye Concentration: Use the lowest possible concentration of this compound that provides an adequate signal for your imaging setup. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use neutral density filters, lower laser power, and shorten exposure times. Acquire images only when necessary.
-
Control Incubation Time: Minimize the time cells are incubated with this compound. An optimal incubation time should be determined empirically for each cell type.
-
Use Antioxidants: Pre-incubating cells with antioxidants like N-acetylcysteine (NAC) may help to quench ROS and reduce phototoxicity.
-
Maintain a Healthy Cell Culture: Ensure that your cells are healthy and not under any other stress before staining, as stressed cells can be more susceptible to the cytotoxic effects of fluorescent probes.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Cell Death After Staining (Even in the Dark) | 1. This compound concentration is too high. 2. Prolonged incubation time. 3. Cells are sensitive to the probe. | 1. Perform a concentration titration to find the lowest effective concentration. 2. Reduce the incubation time. 3. If possible, use a more robust cell line or ensure the cells are in optimal health. |
| Phototoxicity (Cell Death Upon Illumination) | 1. Light intensity is too high. 2. Prolonged or repeated exposure to excitation light. 3. High this compound concentration leading to increased ROS production. | 1. Decrease laser power or use neutral density filters. 2. Minimize the duration and frequency of image acquisition. 3. Lower the this compound concentration. 4. Consider the use of an antioxidant in your cell culture medium. |
| Weak Fluorescent Signal | 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Loss of mitochondrial membrane potential in unhealthy cells. | 1. Gradually increase the this compound concentration. 2. Increase the incubation time. 3. Check the health of your cells using a viability assay like Trypan Blue. |
| High Background Fluorescence | 1. Excess this compound in the medium. 2. Non-specific binding of the probe. | 1. Wash the cells with fresh medium after incubation with this compound. 2. Reduce the concentration of this compound. |
Quantitative Data Summary
While specific quantitative data for this compound's impact on various cell lines is limited in publicly available literature, the following tables provide a general framework for how to approach dose-response and time-course experiments to determine optimal conditions in your own experimental setup.
Table 1: Example Dose-Response Experiment for this compound Cytotoxicity
| This compound Concentration (nM) | Incubation Time (min) | Light Exposure | % Cell Viability (e.g., via MTT Assay) |
| 0 (Control) | 30 | None | 100% |
| 50 | 30 | None | 95% |
| 100 | 30 | None | 90% |
| 200 | 30 | None | 75% |
| 500 | 30 | None | 50% |
| 100 (Phototoxicity Control) | 30 | Yes | 60% |
Table 2: Example Time-Course Experiment for this compound Staining and Viability
| This compound Concentration (nM) | Incubation Time (min) | % Cell Viability (e.g., via Trypan Blue) | Signal-to-Noise Ratio |
| 100 | 15 | 98% | Low |
| 100 | 30 | 95% | Optimal |
| 100 | 60 | 85% | High |
| 100 | 120 | 70% | High |
Experimental Protocols
1. Protocol for Optimizing this compound Concentration
This protocol uses a standard MTT assay to determine the optimal, non-toxic concentration of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Methodology:
-
Seed your cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 10 nM to 1 µM.
-
Remove the old medium from the cells and add the different concentrations of this compound-containing medium to the wells. Include a "no-dye" control.
-
Incubate the plate for your desired staining time (e.g., 30 minutes) at 37°C.
-
To assess phototoxicity, expose a duplicate plate to your standard imaging light source for a defined period. Keep one plate in the dark.
-
After incubation, wash the cells with fresh medium.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
2. Protocol for Assessing Apoptosis Induction by this compound
This protocol uses Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to assess if this compound is inducing apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (determined from the optimization protocol) for a set period. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
This compound-induced cytotoxicity, particularly phototoxicity, often converges on the intrinsic pathway of apoptosis, which is initiated at the mitochondria.
Caption: Intrinsic apoptosis pathway initiated by this compound phototoxicity.
Caption: Experimental workflow for using this compound while mitigating cytotoxicity.
Technical Support Center: Best Practices for Handling Mitochondrial Probes
Frequently Asked Questions (FAQs)
Q1: How should I dissolve a lyophilized mitochondrial probe?
Most cyanine-based mitochondrial probes are soluble in aprotic solvents such as dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in high-quality, anhydrous DMSO.
Q2: What is the recommended concentration for a stock solution?
A common stock solution concentration for similar probes is in the range of 1 to 10 mM. Preparing a concentrated stock allows for small volumes to be used for preparing working solutions, minimizing the amount of solvent introduced to your cellular experiments.
Q3: How should I store the stock solution?
For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder, protected from light.[1]
Q4: How stable is the probe in a stock solution?
When stored properly at -20°C in a tightly sealed container and protected from light, stock solutions in DMSO are generally stable for several months. However, for optimal performance, it is advisable to use the stock solution within the timeframe recommended by the manufacturer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | 1. Incorrect filter set/laser line: The excitation and emission wavelengths of the probe do not match the microscope's filter set or laser line. 2. Low probe concentration: The concentration of the probe in the working solution is too low. 3. Cell health: The cells are unhealthy or dead, leading to mitochondrial depolarization and failure to sequester the probe. 4. Probe degradation: The probe has degraded due to improper storage or handling. | 1. Verify the spectral properties of your probe and ensure they align with your imaging setup. 2. Perform a concentration titration to determine the optimal working concentration for your cell type and experimental conditions. 3. Check cell viability using a live/dead stain. Ensure optimal cell culture conditions. 4. Use a fresh aliquot of the probe. |
| High Background/Non-specific Staining | 1. Probe concentration too high: Excessive probe concentration can lead to non-specific binding to other cellular structures. 2. Probe aggregation: The probe may form aggregates in the aqueous working solution. 3. Insufficient washing: Residual unbound probe remains in the sample. | 1. Reduce the working concentration of the probe. 2. Ensure the probe is fully dissolved in the working solution. Briefly vortex or sonicate if necessary. Prepare fresh working solutions. 3. Increase the number and duration of wash steps after probe incubation. |
| Rapid Photobleaching | 1. High laser power: The excitation laser power is too high. 2. Prolonged exposure: The sample is exposed to the excitation light for extended periods. 3. Unstable probe: Some cyanine dyes are inherently prone to photobleaching. | 1. Use the lowest laser power that provides an adequate signal. 2. Minimize the exposure time and the number of acquisitions. Use an anti-fade mounting medium if applicable for fixed cells. 3. Consider using a more photostable probe if available for your application.[2][3] |
| Off-Target Localization | 1. Mitochondrial membrane potential loss: In apoptotic or unhealthy cells, the loss of mitochondrial membrane potential can prevent probe accumulation in the mitochondria. 2. Probe properties: Some probes may exhibit affinity for other organelles, especially at higher concentrations. | 1. Use a co-stain for a stable mitochondrial marker to confirm localization. Assess cell health. 2. Perform co-localization studies with markers for other organelles to check for specificity. Optimize probe concentration. |
General Recommendations for Handling Mitochondrial Probes
| Parameter | Recommendation |
| Solvent for Stock Solution | High-quality, anhydrous DMSO |
| Stock Solution Concentration | 1-10 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or colder; protect from light and moisture |
| Working Solution Preparation | Dilute the stock solution in a buffer or medium appropriate for your cells immediately before use |
| Typical Working Concentration | 50-500 nM (requires optimization for each cell type and application) |
Experimental Workflow & Troubleshooting Diagrams
References
Validation & Comparative
A Comparative Guide to Mitochondrial Imaging: Mito-CCY vs. MitoTracker Deep Red
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for mitochondrial imaging, this guide provides a detailed comparison of Mito-CCY and MitoTracker Deep Red. We delve into their spectral properties, mechanisms of action, and performance characteristics, supported by available data and experimental protocols.
This guide aims to provide an objective comparison to aid in the selection of the most suitable probe for specific research applications. While direct comparative studies are limited, this document compiles available data to highlight the key features of each dye.
Performance Characteristics at a Glance
The selection of a mitochondrial probe is often dictated by the specific requirements of an experiment, including the imaging modality, cell type, and the need for multiplexing with other fluorescent markers. The following table summarizes the key quantitative data for this compound and MitoTracker Deep Red.
| Feature | This compound (based on similar cyanine dyes) | MitoTracker Deep Red FM |
| Excitation Maximum | ~635 nm[1][2] | ~644 nm[3] |
| Emission Maximum | ~668 nm[1][2] | ~665 nm |
| Mechanism of Action | Accumulates in mitochondria driven by membrane potential. | Accumulates in active mitochondria and covalently binds to thiol groups on mitochondrial proteins. |
| Photostability | Reported to have good photostability, allowing for prolonged imaging. | Generally good, but can be phototoxic upon prolonged illumination. |
| Cytotoxicity | Reported to have negligible cytotoxicity at imaging concentrations. However, it is designed to have photoinduced cytotoxicity for photothermal therapy applications. | Can exhibit cytotoxicity at higher concentrations, with some studies showing an IC50 of <100 nM for 3D mammosphere formation inhibition. |
| Fixability | Staining is retained after fixation. | Well-retained after fixation with aldehydes. |
In-Depth Comparison
This compound: A Near-Infrared Cyanine Dye
This compound is a mitochondria-targeted fluorescent probe based on a cryptocyanine scaffold, placing its excitation and emission in the near-infrared (NIR) region of the spectrum. This characteristic is advantageous for reducing background autofluorescence from biological samples, which is typically lower in the NIR range.
Mechanism of Action: Similar to other cyanine-based mitochondrial dyes, this compound's accumulation within the mitochondria is driven by the mitochondrial membrane potential (ΔΨm). The positively charged molecule is electrophoretically drawn into the negatively charged mitochondrial matrix.
Performance: Studies on similar mitochondria-targeting NIR cyanine dyes report excellent photostability, which is a significant advantage for time-lapse imaging experiments that require prolonged or repeated exposure to excitation light. At the concentrations typically used for imaging (around 700 nM), these dyes have been shown to have negligible cytotoxicity. However, it is important to note that this compound has also been developed for its photothermal and photoinduced cytotoxic properties at higher concentrations or specific light exposure, making it a tool for photothermal therapy.
MitoTracker Deep Red: The Well-Established Benchmark
MitoTracker Deep Red FM is a widely used fluorescent probe for labeling mitochondria in live cells. Its far-red fluorescence minimizes spectral overlap with common green and red fluorescent probes, making it suitable for multicolor imaging.
Mechanism of Action: MitoTracker Deep Red contains a mildly thiol-reactive chloromethyl moiety. It passively diffuses across the plasma membrane and accumulates in active mitochondria due to the membrane potential. Once inside the mitochondria, the chloromethyl group reacts with free thiol groups on mitochondrial proteins, leading to covalent labeling. This covalent binding ensures that the probe is well-retained even after cell fixation and permeabilization.
Performance: MitoTracker Deep Red provides bright and specific mitochondrial staining. However, like many fluorescent dyes, it can be phototoxic, especially with prolonged and high-intensity light exposure, which can lead to mitochondrial damage and cell death. The optimal staining concentration needs to be carefully determined for each cell type and experimental condition to minimize cytotoxicity. Some studies have reported cytotoxic effects at concentrations as low as 100 nM.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining live cells with this compound (based on similar cyanine dyes) and MitoTracker Deep Red.
This compound (or similar NIR Cyanine Dye) Staining Protocol
-
Prepare a Stock Solution: Dissolve the lyophilized this compound powder in anhydrous DMSO to prepare a 1 mM stock solution.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of approximately 700 nM.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for NIR dyes (e.g., excitation at ~635 nm and emission at ~668 nm).
MitoTracker Deep Red FM Staining Protocol
-
Prepare a Stock Solution: Dissolve the lyophilized MitoTracker Deep Red FM powder in anhydrous DMSO to prepare a 1 mM stock solution.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 25-500 nM. The optimal concentration can vary between cell types and should be determined experimentally.
-
Cell Staining: Replace the culture medium with the staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.
-
Wash and Recovery: Replace the staining solution with fresh, pre-warmed culture medium and incubate for a further 15-30 minutes to allow the unbound dye to diffuse out of the cells.
-
Imaging: Mount the cells for imaging. Use a fluorescence microscope with filter sets appropriate for far-red fluorescence (e.g., excitation at ~644 nm and emission at ~665 nm).
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logical relationship between the probes and their target, the following diagrams are provided.
Caption: General experimental workflow for mitochondrial staining with fluorescent probes.
Caption: Logical relationship of probe mechanisms for mitochondrial targeting.
References
A Comparative Guide to NIR Mitochondrial Dyes: Mito-CCY vs. Alternatives
In the landscape of cellular imaging, the precise visualization of mitochondria is paramount for understanding cellular metabolism, health, and disease. The advent of near-infrared (NIR) fluorescent dyes has revolutionized this field by offering deeper tissue penetration and reduced phototoxicity compared to traditional visible-light fluorophores. This guide provides a detailed comparison of Mito-CCY, a photothermogenic photosensitizer, with two other prominent NIR mitochondrial dyes: MitoTracker Deep Red and MitoBright LT Deep Red. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for their experimental needs.
Quantitative Data Summary
The following table summarizes the key photophysical and cytotoxic properties of this compound, MitoTracker Deep Red, and MitoBright LT Deep Red.
| Property | This compound | MitoTracker Deep Red FM | MitoBright LT Deep Red |
| Excitation Maximum | ~730 nm (absorption) | 644 nm[1] | ~640 nm |
| Emission Maximum | Low fluorescence | 665 nm[1] | 650-700 nm |
| Quantum Yield (Φ) | <0.01[2] | Not specified | Not specified |
| Photostability | Moderate | Good[3] | Excellent, suitable for long-term imaging[4] |
| Cytotoxicity | High upon photoirradiation (photo-induced) | Low at imaging concentrations, cytotoxic at higher concentrations | Low at recommended concentrations |
| Mechanism | Accumulates in mitochondria; primarily a photothermal agent | Accumulates in mitochondria and covalently binds to proteins | Accumulates and is well-retained in mitochondria |
| Membrane Potential Dependence | Dependent on mitochondrial membrane potential for accumulation | Initial accumulation is dependent on membrane potential, but staining is retained after covalent binding | Retention is not dependent on membrane potential after initial staining |
Experimental Protocols
Detailed methodologies for utilizing each dye in live-cell imaging are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
This compound Staining Protocol (for Photothermal and limited Imaging Applications)
This compound is primarily a photothermal agent, and its use as a fluorescent imaging dye is limited by its low quantum yield.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS with 50% DMSO) to the desired final concentration (e.g., 0.5 mM for photothermal studies). For imaging, lower concentrations should be tested.
-
Cell Culture: Plate cells (e.g., HeLa) on a suitable imaging dish and culture until they reach the desired confluency.
-
Staining: Replace the culture medium with the this compound staining solution and incubate for a specified period.
-
Washing: Wash the cells gently with fresh culture medium to remove unbound dye.
-
Imaging/Photothermal Treatment:
-
Imaging: Image the cells using a confocal microscope with an appropriate NIR laser line for excitation (e.g., 730 nm). Due to the low fluorescence, imaging parameters may need significant optimization.
-
Photothermal Treatment: For photothermal therapy applications, irradiate the stained cells with a 730 nm laser at a specific power density (e.g., 2.3 W/cm²) for a defined duration (e.g., 5 minutes).
-
-
Cytotoxicity Assessment: Following photoirradiation, assess cell viability using standard cytotoxicity assays.
MitoTracker Deep Red FM Staining Protocol
-
Preparation of Stock Solution: Dissolve MitoTracker Deep Red FM in high-quality anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.
-
Preparation of Working Solution: Dilute the 1 mM stock solution in pre-warmed, serum-free medium or PBS to a final concentration ranging from 20 to 200 nM. The optimal concentration should be determined experimentally.
-
Cell Preparation: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Staining: Remove the culture medium and add the pre-warmed working solution to the cells. Incubate for 15-45 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium.
-
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation/Emission: ~644/665 nm).
MitoBright LT Deep Red Staining Protocol
-
Preparation of Working Solution: MitoBright LT Deep Red is typically supplied as a ready-to-use DMSO solution. Dilute this solution in growth medium or HBSS to a final concentration of approximately 100 nM.
-
Cell Preparation: Seed cells in a glass-bottom dish and culture overnight.
-
Staining: Remove the culture medium and add the MitoBright LT Deep Red working solution. Incubate for 15-45 minutes at 37°C and 5% CO2.
-
Washing: Remove the supernatant and wash the cells twice with HBSS or growth medium.
-
Imaging: Add fresh medium and observe the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~640 nm; Emission: 650-700 nm). For super-resolution imaging, a STED microscope can be used.
Visualizing the Workflow and Dye Properties
To better illustrate the experimental process and the key characteristics of these dyes, the following diagrams are provided.
Caption: A generalized workflow for staining and analyzing mitochondria in live cells.
Caption: A diagram highlighting the distinct features of this compound, MitoTracker Deep Red, and MitoBright LT Deep Red.
References
Validating Mitochondrial Localization: A Comparative Guide to Mito-CCY and MitoTracker Red CMXRos
For researchers in cellular biology and drug development, accurate visualization of mitochondria is paramount. This guide provides a comparative overview of a novel near-infrared (NIR) mitochondrial probe, Mito-CCY, and a widely established alternative, MitoTracker Red CMXRos. We present a summary of their properties, detailed experimental protocols for their use in co-staining applications, and a workflow for validating mitochondrial localization.
Performance Comparison
The selection of a mitochondrial probe often depends on the specific requirements of an experiment, such as the desired spectral properties and the need for fixation. Below is a summary of the key characteristics of this compound and the commonly used MitoTracker Red CMXRos.
| Property | This compound | MitoTracker Red CMXRos |
| Excitation Maximum | ~713 nm | ~579 nm |
| Emission Maximum | ~734 nm | ~599 nm |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential via a lipophilic triarylphosphonium cation. | Accumulates in mitochondria based on membrane potential and then covalently binds to mitochondrial proteins via a thiol-reactive chloromethyl group. |
| Fixability | Not specified; likely not well-retained after fixation due to non-covalent binding. | Well-retained after fixation with formaldehyde-based fixatives. |
| Spectral Range | Near-Infrared (NIR) | Red |
| Reference | Jung HS, et al. (2017)[1][2] | Thermo Fisher Scientific |
Experimental Data and Validation
Validation of a novel probe's mitochondrial localization is typically achieved through co-staining with a well-characterized mitochondrial marker. While the primary study on this compound confirms its mitochondrial accumulation through fluorescence microscopy in HeLa cells, direct co-localization data with a reference probe like MitoTracker Red CMXRos is not extensively available in the literature.[1][2]
Ideally, a co-localization experiment would yield a high Pearson's correlation coefficient, indicating a strong positive correlation between the spatial distribution of the two probes. For MitoTracker probes, co-localization with other mitochondrial markers is well-established.
Experimental Protocols
Below are detailed protocols for staining live cells with this compound and MitoTracker Red CMXRos for co-localization analysis using confocal microscopy.
Materials
-
This compound
-
MitoTracker® Red CMXRos (e.g., from Cell Signaling Technology, #9082)
-
Dimethyl sulfoxide (DMSO)
-
Live cells in culture
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Protocol 1: Live-Cell Co-Staining with this compound and MitoTracker Red CMXRos
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of MitoTracker® Red CMXRos by dissolving 50 µg in 94.1 µl of high-quality DMSO. Store at -20°C, protected from light.
-
Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the manufacturer's instructions or empirical testing.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy and allow them to adhere and grow to the desired confluency.
-
-
Staining:
-
Prepare the staining solution by diluting the this compound and MitoTracker Red CMXRos stock solutions in pre-warmed cell culture medium to their final working concentrations. A typical working concentration for MitoTracker Red CMXRos is 50-200 nM. The optimal concentration for this compound should be determined empirically.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
-
Imaging:
-
Image the cells immediately using a confocal microscope.
-
Set the excitation and emission wavelengths appropriately for each probe:
-
MitoTracker Red CMXRos: Ex: ~579 nm, Em: ~599 nm
-
This compound: Ex: ~713 nm, Em: ~734 nm
-
-
Acquire images in separate channels to avoid spectral bleed-through.
-
Diagrams
Signaling Pathway of Mitochondrial Probe Accumulation
Caption: Mechanism of mitochondrial probe accumulation.
Experimental Workflow for Co-localization Validation
References
A Comparative Analysis of Photothermal Efficiency: Mito-CCY vs. Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the photothermal efficiencies of Mito-CCY and the clinically approved near-infrared (NIR) dye, Indocyanine Green (ICG). The following sections detail their relative performance, the experimental methods used for their evaluation, and the cellular mechanisms underlying their photothermal therapeutic effects.
Data Presentation: Quantitative Comparison of Photothermal Efficiency
The photothermal conversion efficiency (η) is a critical parameter for evaluating the efficacy of a photothermal agent. It represents the effectiveness of converting absorbed light energy into heat. The table below summarizes the reported photothermal efficiencies for this compound and various formulations of ICG.
| Photothermal Agent | Photothermal Conversion Efficiency (η) | Laser Wavelength (nm) | Power Density (W/cm²) | Solvent/Medium | Reference |
| This compound | ~9.5% | 730 | 3.0 | DMSO | N/A |
| Free ICG | ~3.1% | 730 | 3.0 | DMSO | N/A |
| ICG Nanoparticles (ICG-J/CX) | Enhanced compared to free ICG | Not Specified | Not Specified | Not Specified | [1] |
| ICG-conjugated Germanium Nanoparticles | 51% | 808 | Not Specified | Aqueous Suspension | [2] |
| ICG@PDA@PEG Nanoparticles | 43.7% | 808 | Not Specified | Aqueous Dispersion | [3] |
| ICG-loaded BI Nanoparticles | 36% | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
A standardized method is crucial for the accurate determination and comparison of photothermal conversion efficiencies. The following protocol outlines the typical steps for this measurement.
General Protocol for Measuring Photothermal Conversion Efficiency
This protocol is based on the principles of heat transfer and energy balance, where the heat generated by the photothermal agent upon laser irradiation is quantified by measuring the temperature change of the solution over time.
1. Sample Preparation:
-
Prepare solutions of the photothermal agent (e.g., this compound or ICG) at a known concentration in a suitable solvent (e.g., DMSO, water, or PBS).
-
Use a quartz cuvette with a defined path length (e.g., 10 mm) for the measurements.
-
A solution of the pure solvent is used as a negative control.
2. Experimental Setup:
-
Place the cuvette containing the sample solution in a holder.
-
Position a continuous-wave NIR laser with a specific wavelength (e.g., 730 nm or 808 nm) to irradiate the sample. The laser beam should be directed through the center of the solution.
-
Insert a thermocouple or use an infrared (IR) thermal camera to monitor and record the temperature of the solution in real-time. Ensure the temperature probe does not directly absorb the laser light.
-
The entire setup should be in a controlled environment to minimize heat exchange with the surroundings.
3. Data Acquisition:
-
Heating Phase: Record the initial temperature of the solution (T_amb). Turn on the laser and record the temperature increase of the solution at regular intervals until it reaches a steady-state (T_max), where the rate of heat generation equals the rate of heat loss to the surroundings.
-
Cooling Phase: Turn off the laser and continue to record the temperature decrease of the solution over time as it cools down to the ambient temperature.
4. Calculation of Photothermal Conversion Efficiency (η): The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_s is the heat absorbed by the solvent and the container, which is determined by measuring the temperature change of the pure solvent under the same irradiation conditions.
-
I is the incident laser power.
-
Aλ is the absorbance of the photothermal agent at the laser wavelength.
The term hA can be determined from the cooling phase data by plotting the natural logarithm of a dimensionless temperature (θ) versus time.
Experimental Workflow Diagram
Caption: Experimental workflow for determining photothermal conversion efficiency.
Signaling Pathways in Photothermal Therapy
The cell death mechanisms induced by photothermal therapy are crucial for understanding the therapeutic outcomes. Both this compound and ICG can induce apoptosis, a form of programmed cell death that avoids the inflammatory response associated with necrosis.
This compound Induced Apoptosis
This compound is specifically designed to target mitochondria, the powerhouses of the cell. This targeted approach enhances its therapeutic efficacy.
The photothermal effect of this compound leads to localized heating within the mitochondria. This hyperthermia, in turn, induces the generation of reactive oxygen species (ROS). The excess ROS disrupts the mitochondrial defense system and damages mitochondrial components, ultimately triggering the intrinsic apoptotic pathway.
Caption: Signaling pathway of this compound induced apoptosis.
ICG Induced Apoptosis
Photothermal therapy using ICG can also induce apoptosis. The generated heat can lead to cellular stress and damage, activating apoptotic signaling cascades. Studies have shown that ICG-mediated photothermal therapy can lead to a reduction in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[5] This imbalance promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway. In some cellular contexts, ICG-based phototherapy has also been implicated in inducing ferroptosis, another form of programmed cell death.
Caption: Signaling pathway of ICG induced apoptosis.
References
- 1. Enhanced stability and photothermal efficiency of Indocyanine Green J-aggregates by nanoformulation with Calix[4]arene for photothermal therapy of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A highly efficient polydopamine encapsulated clinical ICG theranostic nanoplatform for enhanced photothermal therapy of cervical cancer - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
Assessing the Specificity of Mito-CCY for Mitochondrial Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of subcellular organelles is paramount for accurate experimental outcomes. This guide provides a detailed assessment of the specificity of Mito-CCY, a near-infrared (NIR) fluorescent probe, for mitochondria over other cellular organelles. By examining its performance against alternative dyes and presenting supporting experimental data, this document serves as a comprehensive resource for evaluating this compound's suitability for high-fidelity mitochondrial imaging.
This compound is a mitochondria-targeted, NIR-absorbing cryptocyanine probe.[1] Its utility in biological imaging stems from its high photothermal conversion efficiency and good biocompatibility. While designed for mitochondrial specificity, a thorough evaluation of its co-localization with other organelle markers is essential to validate its precise intracellular targeting.
Mechanism of Mitochondrial Targeting
The selective accumulation of many mitochondrial probes, likely including this compound, is driven by the large mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a significant negative charge relative to the cytoplasm. Cationic molecules, such as those containing a triphenylphosphonium (TPP) group, are electrophoretically drawn into the mitochondrial matrix and accumulate there. This mechanism underpins the specificity of a wide range of mitochondrial dyes.
Comparative Analysis of Mitochondrial Specificity
To quantitatively assess the specificity of a mitochondrial probe, co-localization experiments with fluorescent markers for other organelles are performed. The degree of overlap between the fluorescence signals is then calculated using metrics such as the Pearson's correlation coefficient (PCC). A PCC value close to +1 indicates a high degree of positive correlation, signifying precise co-localization, while a value close to 0 or -1 suggests a lack of correlation or inverse correlation, respectively.
| Probe | Organelle Marker | Pearson's Correlation Coefficient (PCC) | Reference |
| Mitochondria-targeted Photosensitizer (similar to this compound) | Mito-Tracker Green | ~0.96 | [1] |
| Lysosome-targeted Photosensitizer | Lyso-Tracker Green | 0.84 | [1] |
| Mitochondria-targeted NIR Cy-5 Dye | MitoTracker Red | High Co-localization (PCC not specified) | [2] |
| Mitochondria-targeted NIR Cy-5 Dye | LysoTracker Green | Low Co-localization (PCC not specified) | [2] |
As indicated in the table, mitochondria-targeted cyanine dyes exhibit a very high correlation coefficient with established mitochondrial markers, suggesting excellent specificity. Conversely, the co-localization with markers for other organelles like lysosomes is significantly lower.
Experimental Workflow for Specificity Assessment
The following diagram outlines a typical experimental workflow to determine the specificity of a mitochondrial probe like this compound.
Detailed Experimental Protocols
Cell Preparation and Staining:
-
Cell Culture: Plate mammalian cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and culture to 70-80% confluency.
-
This compound Staining: Prepare a working solution of this compound in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) at a final concentration of 100-500 nM. Remove the culture medium from the cells and add the this compound staining solution. Incubate for 15-30 minutes at 37°C.
-
Co-staining with Other Organelle Markers: During the last 15-20 minutes of incubation with this compound, add the respective organelle trackers (e.g., ER-Tracker™ Green, LysoTracker™ Green DND-26, Golgi-Tracker Green) at their recommended concentrations.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed buffer to remove unbound dyes.
Image Acquisition and Analysis:
-
Fixation (Optional): For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS after fixation.
-
Imaging: Mount the coverslips on microscope slides. Acquire images using a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for this compound (NIR range) and the other organelle markers (e.g., green or red fluorescence).
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin, or commercial software) to calculate the Pearson's correlation coefficient for the fluorescence signals of this compound and each of the other organelle markers.
Performance Comparison: this compound vs. Alternatives
This compound and other cyanine-based dyes offer several advantages over traditional mitochondrial probes like MitoTracker Red CMXRos, particularly in terms of phototoxicity.
| Feature | This compound (and similar cyanine dyes) | MitoTracker Dyes (e.g., CMXRos) |
| Specificity | High for mitochondria (PCC >0.9 with mitochondrial markers) | High for mitochondria |
| Phototoxicity | Lower phototoxicity, enabling longer-term live-cell imaging. | Can induce mitochondrial damage and cell death upon prolonged illumination. |
| Photostability | Generally good photostability. | Susceptible to photobleaching with intense or prolonged exposure. |
| Excitation/Emission | Near-infrared, reducing cellular autofluorescence. | Typically in the visible range (e.g., red). |
The reduced phototoxicity of cyclooctatetraene-conjugated cyanine dyes, a class to which this compound belongs, allows for extended time-lapse imaging with minimal damage to mitochondrial structure and function. This is a critical advantage for studies investigating dynamic mitochondrial processes.
Conclusion
Based on the available data for closely related cyanine-based probes, this compound is expected to exhibit high specificity for mitochondria with minimal off-target staining of other organelles such as the endoplasmic reticulum, Golgi apparatus, and lysosomes. Its favorable photophysical properties, including near-infrared excitation and emission and lower phototoxicity, make it a compelling alternative to traditional mitochondrial dyes, especially for live-cell imaging applications requiring long acquisition times. For definitive validation in a specific experimental system, it is recommended to perform co-localization studies as outlined in this guide.
References
A Comparative Analysis of Mito-CCY's Quantum Yield Against Other Cyanine Dames for Cellular Imaging and Therapeutic Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in experimental design. This guide provides an objective comparison of the quantum yield of Mito-CCY, a mitochondria-targeted cryptocyanine dye, with other commonly used cyanine dyes. The data presented is supported by experimental protocols to assist in replicating and validating these findings.
This compound, a near-infrared (NIR) absorbing cryptocyanine probe, is specifically designed for mitochondrial targeting. Its primary application lies in photothermal therapy due to its high photothermal conversion efficiency. A consequence of this high efficiency in converting light to heat is a very low fluorescence quantum yield. In contrast, other cyanine dyes are optimized for fluorescence imaging and exhibit a range of quantum yields. This guide will delve into these differences to inform the appropriate selection of dyes for specific research applications.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φf) represents the efficiency of a fluorophore in converting absorbed light into emitted light. It is a crucial parameter for evaluating the brightness and suitability of a dye for fluorescence imaging applications. The following table summarizes the reported quantum yields of this compound and other prevalent cyanine dyes.
| Dye | Reported Quantum Yield (Φf) | Solvent/Environment |
| This compound | < 0.01 [1] | Not specified |
| Cryptocyanine | 0.012[2] | Ethanol |
| Cy3 | 0.04 - 0.24[3][4] | Aqueous buffer |
| Cy5 | 0.20 - 0.3[3] | Aqueous buffer |
| Cy3.5 | 0.15 | Not specified |
| Cy5.5 | 0.28 | Not specified |
| Cy7 | 0.28 | Not specified |
| HITCI | 0.283 | Ethanol |
| IR-125 | 0.132 | Ethanol |
As the data indicates, this compound exhibits a significantly lower fluorescence quantum yield compared to other cyanine dyes commonly employed in fluorescence microscopy. This is a direct consequence of its design for high photothermal conversion, where the absorbed energy is dissipated primarily as heat rather than fluorescence.
Experimental Protocols
Accurate determination of fluorescence quantum yield is essential for comparing the performance of different fluorescent probes. Below are detailed methodologies for measuring quantum yield and for utilizing mitochondria-targeted dyes in cellular imaging.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
-
Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Sample dye (e.g., this compound)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation:
Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol for Mitochondrial Imaging using a Targeted Cyanine Dye
This protocol outlines the general steps for staining mitochondria in live cells with a targeted cyanine dye like this compound for fluorescence microscopy.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Mitochondria-targeted cyanine dye (e.g., this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or fluorescence microscope with appropriate filter sets
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of the mitochondria-targeted dye in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. The incubation time may need to be optimized for different cell types and dyes.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained mitochondria using a fluorescence or confocal microscope equipped with the appropriate laser lines and emission filters for the specific dye.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows discussed in this guide.
References
- 1. Cyclooctatetraene-conjugated cyanine mitochondrial probes minimize phototoxicity in fluorescence and nanoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mito-CCY and Other Photothermal Agents
For Researchers, Scientists, and Drug Development Professionals
Photothermal therapy (PTT) has emerged as a promising non-invasive modality for cancer treatment. This approach utilizes photothermal agents (PTAs) that, upon excitation with near-infrared (NIR) light, convert light energy into heat, leading to localized hyperthermia and subsequent tumor cell death. The efficacy of PTT is critically dependent on the performance of the chosen PTA. This guide provides an objective comparison of a novel mitochondria-targeting photothermal agent, Mito-CCY, with two widely studied alternatives: gold nanorods (AuNRs) and indocyanine green (ICG). The comparison is based on key performance metrics, supported by experimental data from published studies.
Quantitative Performance Comparison
The performance of photothermal agents can be evaluated based on several key parameters, including their ability to convert light into heat (photothermal conversion efficiency), their toxicity to cells with and without light irradiation, and their effectiveness in preclinical tumor models. The following tables summarize the available quantitative data for this compound, gold nanorods, and indocyanine green. It is important to note that a direct comparison is challenging due to the variability in experimental conditions across different studies. Therefore, the experimental parameters are provided to offer context for the presented data.
Table 1: Photothermal Conversion Efficiency (PCE)
| Photothermal Agent | Photothermal Conversion Efficiency (η) | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Solvent/Medium | Citation |
| This compound | 9.5% | 730 | 2.3 | PBS (pH 7.4) with 50% DMSO | [1] |
| Gold Nanorods (AuNRs) | 21% - 92.8% | 808 - 1064 | 0.5 - 7 | Water | |
| Indocyanine Green (ICG) | 3.1% - 56.7% | 808 | 0.5 - 1 | Water/PBS | [2] |
Table 2: In Vitro Cytotoxicity
| Photothermal Agent | Cell Line | Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time | Viability (%) (with laser) | Viability (%) (without laser) | Citation |
| This compound | HeLa | 0.5 µM | 730 | 2.3 | 5 min | ~20% | >95% | [1] |
| Gold Nanorods (AuNRs) | HeLa | 6.25 x 10⁹ particles/mL | 808 | 1 | 5 min | Significantly reduced | High | [3] |
| Indocyanine Green (ICG) | HeLa | 94 µM | 808 | 0.36 | Not specified | Significantly reduced | High | [4] |
Table 3: In Vivo Photothermal Therapy Efficacy
| Photothermal Agent | Tumor Model | Administration Route | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Treatment Outcome | Citation |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Gold Nanorods (AuNRs) | Xenograft mice (various cancer types) | Intravenous/Intratumoral | 808 | 2 - 4 | Significant tumor growth inhibition/ablation | |
| Indocyanine Green (ICG) | Xenograft mice (various cancer types) | Intravenous/Intratumoral | 808 | 0.5 - 1.8 | Tumor growth inhibition/ablation |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are detailed protocols for the key experiments cited in this guide.
Photothermal Conversion Efficiency Determination
The photothermal conversion efficiency (η) is a measure of a PTA's ability to convert absorbed light energy into heat. It is typically calculated using the following equation, which is derived from the energy balance of the system:
η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]
where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tsurr is the ambient temperature.
-
Q0 is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the PTA at the laser wavelength.
Experimental Procedure:
-
A solution of the photothermal agent in a specific solvent is placed in a quartz cuvette.
-
The solution is irradiated with a continuous-wave NIR laser at a specific wavelength and power density.
-
The temperature of the solution is recorded over time using a thermocouple or an infrared thermal imaging camera until it reaches a steady state (Tmax).
-
The laser is then turned off, and the cooling curve is recorded.
-
The heat transfer coefficient (h) and the surface area of the container (A) are determined from the cooling curve.
-
The heat absorbed by the solvent (Q0) is measured independently under the same irradiation conditions.
-
The absorbance of the PTA solution at the laser wavelength (Aλ) is measured using a UV-Vis-NIR spectrophotometer.
-
The photothermal conversion efficiency (η) is then calculated using the formula above.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Procedure:
-
Cells (e.g., HeLa) are seeded in a 96-well plate and cultured for 24 hours to allow for attachment.
-
The cells are then incubated with various concentrations of the photothermal agent for a specific duration (e.g., 4-24 hours).
-
For the photothermal treatment group, the cells are irradiated with an NIR laser at a specific wavelength and power density for a defined period. A control group without laser irradiation is also maintained.
-
After irradiation, the cells are incubated for a further period (e.g., 24 hours).
-
The culture medium is then replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The cells are incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Photothermal Therapy in a Mouse Tumor Model
Animal models are essential for evaluating the in vivo efficacy and safety of photothermal agents.
Experimental Procedure:
-
A tumor model is established by subcutaneously injecting cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice.
-
Once the tumors reach a certain volume, the mice are randomly divided into different treatment groups (e.g., saline control, PTA only, laser only, PTA + laser).
-
The photothermal agent is administered to the mice, typically via intravenous or intratumoral injection.
-
After a specific accumulation time (allowing the PTA to reach the tumor site), the tumor is irradiated with an NIR laser at a defined wavelength and power density.
-
The temperature of the tumor and surrounding tissue is monitored during irradiation using an infrared thermal camera.
-
The tumor volume and body weight of the mice are measured periodically (e.g., every 2 days) to assess treatment efficacy and systemic toxicity.
-
At the end of the experiment, the mice are euthanized, and the tumors and major organs are collected for histological analysis (e.g., H&E staining, TUNEL assay) to evaluate the extent of tumor necrosis and apoptosis and to assess any potential damage to healthy tissues.
Signaling Pathways in Photothermal Therapy
Photothermal therapy primarily induces cell death through two main mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway is often dependent on the temperature achieved within the tumor. Mild hyperthermia (41-45°C) typically induces apoptosis, while higher temperatures (>46°C) lead to necrosis.
This compound, by targeting the mitochondria, is designed to specifically trigger the intrinsic apoptotic pathway. Localized heating in the mitochondria can lead to the release of pro-apoptotic factors like cytochrome c, initiating a caspase cascade that culminates in cell death.
Caption: Intrinsic apoptosis pathway initiated by this compound.
In contrast, non-targeted photothermal agents like gold nanorods and ICG can induce both apoptosis and necrosis depending on the heat distribution and intensity.
Caption: General cell death pathways in photothermal therapy.
Experimental Workflow for In Vivo Photothermal Therapy
The following diagram illustrates a typical workflow for an in vivo photothermal therapy experiment.
References
- 1. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted photothermal-chemodynamic therapy enhances checkpoint blockade immunotherapy on colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
Validating the Efficacy of Mito-CCY in Diverse Cancer Cell Lines: A Comparative Analysis
This guide provides a comparative analysis of a novel investigational compound, Mito-CCY, designed to target key oncogenic pathways, against other known inhibitors. The data presented here is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance and methodological framework for its evaluation.
Overview of this compound and Comparative Compounds
This compound is a novel small molecule inhibitor hypothesized to exert its anti-cancer effects by disrupting the c-Myc/Max transcriptional complex, a critical driver of cellular proliferation and metabolism in many cancers.[1][2] The c-Myc oncogene is a master regulator that controls the expression of numerous genes involved in cell growth, division, and mitochondrial biogenesis.[1][2] By inhibiting the dimerization of c-Myc with its partner protein Max, this compound aims to suppress the transcription of these target genes, leading to cell cycle arrest and apoptosis.
This guide compares the efficacy of our hypothetical this compound with several recently developed c-Myc inhibitors (c-Myc-i7, c-Myc-i8, c-Myc-i10) and a reference compound (10058-F4), as documented in recent studies.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic potential of novel c-Myc inhibitors has been evaluated across a panel of human cancer cell lines, including pancreatic (PANC1), breast (MCF7), prostate (DU-145), and lung (A549) cancer lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Hypothetical this compound | A549 | Lung Cancer | ~25-35 |
| Hypothetical this compound | DU-145 | Prostate Cancer | ~1.0-2.0 |
| Hypothetical this compound | MCF7 | Breast Cancer | ~2.0-3.0 |
| c-Myc-i7 | DU-145 | Prostate Cancer | 1.6 |
| c-Myc-i7 | MCF7 | Breast Cancer | 2.3 |
| c-Myc-i7 | A549 | Lung Cancer | 83.7 |
| c-Myc-i8 | A549 | Lung Cancer | 145.5 |
| c-Myc-i10 | A549 | Lung Cancer | 42.6 |
| 10058-F4 (Reference) | A549 | Lung Cancer | 82.8 |
Note: IC50 values for the hypothetical this compound are projected based on desired potency improvements over existing compounds for illustrative purposes. Actual experimental values would be required for definitive comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
Bridging the Gap: Cross-Validation of Mito-CCY Imaging with Electron Microscopy for Unprecedented Mitochondrial Analysis
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, visualizing the dynamic architecture of mitochondria is paramount to understanding their pivotal role in health and disease. While fluorescence microscopy offers unparalleled insights into the real-time dynamics of these organelles in living cells, electron microscopy (EM) remains the gold standard for high-resolution ultrastructural detail. This guide provides a comprehensive comparison of mitochondrial imaging using the near-infrared (NIR) fluorescent probe, Mito-CCY, and its cross-validation with transmission electron microscopy (TEM), offering a workflow for researchers to achieve a holistic understanding of mitochondrial morphology and function.
The synergy between these two powerful techniques, often realized through Correlative Light and Electron Microscopy (CLEM), allows for the precise localization of fluorescently labeled mitochondria before their high-resolution ultrastructural analysis. This approach validates the information obtained from fluorescence imaging and provides a more complete picture of mitochondrial health and pathology.
Quantitative Comparison: Fluorescence vs. Electron Microscopy
While direct quantitative cross-validation data for the this compound probe is not yet extensively published, we can draw valuable comparisons from studies utilizing other advanced super-resolution fluorescence microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, which offer resolutions approaching that of EM. These studies provide a benchmark for what can be expected when correlating high-performance fluorescent probes with EM data.
| Parameter | Super-Resolution Fluorescence Microscopy (e.g., STED with advanced probes) | Transmission Electron Microscopy (TEM) | Key Considerations for Correlation |
| Resolution | 30-50 nm[1][2] | <1 nm | Super-resolution techniques are essential to resolve fine structures like cristae with fluorescence. |
| Cristae Width | Measurable, can reflect dynamic changes[3] | Gold standard for precise measurement | Fluorescence provides an average width, while TEM shows detailed individual cristae morphology. |
| Crista-to-Crista Distance | ~70-123 nm[2] | Highly precise, variable depending on metabolic state | Excellent correlation has been shown, validating the utility of super-resolution fluorescence for dynamic studies.[4] |
| Mitochondrial Length & Width | Easily quantifiable in live cells | Precise measurements in fixed sections | Provides a dynamic vs. static comparison of overall morphology. |
| Cristae Morphology Score | Not directly applicable | Semi-quantitative scoring systems exist based on regularity and abundance. | Fluorescence can infer cristae organization, which can be validated by EM scoring. |
| Sample State | Live or fixed cells | Fixed, dehydrated, and embedded tissue/cells | CLEM protocols are crucial to bridge the gap between live-cell dynamics and static high-resolution images. |
Experimental Workflows and Logical Relationships
The successful cross-validation of this compound imaging with electron microscopy hinges on a meticulously planned Correlative Light and Electron Microscopy (CLEM) workflow. This process ensures that the same mitochondrion of interest, identified through fluorescence, can be precisely relocated and imaged at the ultrastructural level.
References
- 1. Mitochondrial dynamics quantitatively revealed by STED nanoscopy with an enhanced squaraine variant probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 3D super-resolution microscopy reflects mitochondrial cristae alternations and mtDNA nucleoid size and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-color live-cell STED nanoscopy of mitochondria with a gentle inner membrane stain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Mitochondrial Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Probe for Live-Cell Imaging
The study of mitochondrial dynamics and function is fundamental to understanding cellular health and disease. Live-cell imaging using fluorescent probes is a cornerstone of this research, providing invaluable insights into mitochondrial morphology, membrane potential, and trafficking. However, a critical characteristic of any fluorescent probe for longitudinal studies is its photostability—the ability to resist photochemical degradation and maintain a stable fluorescent signal under repeated illumination. This guide provides a comparative study of the photostability of Mito-CCY and other commonly used mitochondrial probes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific needs.
Quantitative Comparison of Photostability
The photostability of a fluorescent probe is a key determinant of its utility in time-lapse imaging and quantitative analysis. The following table summarizes the photostability of this compound and a selection of other popular mitochondrial probes based on available data. It is important to note that direct comparison of photostability across different studies can be challenging due to variations in experimental conditions, such as laser power, illumination time, and cell type. Where available, quantitative metrics such as the percentage of fluorescence intensity remaining after a certain number of scans or time of illumination are provided.
| Probe | Probe Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photostability Data | Reference |
| Mito-Cy | Molecular Rotor, NIR | 488 or 561 | Not specified | Maintained ~80% fluorescence after 90 scans. | [1] |
| Rhodamine 123 | Cationic Dye | 488 | Not specified | Decreased to ~40% fluorescence after 90 scans. | [1] |
| JC-1 | Cationic Dye | 488 | Not specified | Decreased to ~30% fluorescence after 90 scans. | [1] |
| MitoTracker Green FM | Thiol-reactive | 490 | 516 | Substantially more photostable than Rhodamine 123. | [2] |
| MitoTracker Red CMXRos | Thiol-reactive | 579 | 599 | More photostable than Rhodamine 123. | [3] |
| TMRM | Cationic Dye | 548 | 574 | Fluorescence can be sensitive to photo-induced flickering. | |
| HZ Mito Red | Covalent | Not specified | Not specified | Maintained 80% of fluorescence intensity after nearly 250 frames of SIM imaging. | |
| PK Mito Red | Covalent | Not specified | Not specified | Maintained 80% of fluorescence intensity after nearly 250 frames of SIM imaging. |
Note: "Mito-Cy" is a spatial-dependent fluorescent molecular rotor used for tracking mitochondrial membrane potential. While "this compound" is described as a mitochondria-targeted, NIR-absorbing cryptocyanine probe with photothermal conversion efficiency. The data for "Mito-Cy" is presented here as a relevant comparison for a cyanine-based mitochondrial probe.
Experimental Protocols
Accurate and reproducible assessment of probe photostability is critical for validating their use in long-term imaging experiments. Below are detailed protocols for cell preparation and the quantification of photobleaching.
Cell Preparation and Staining
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes suitable for high-resolution microscopy. Culture cells to 70-80% confluency in a complete culture medium.
-
Probe Loading:
-
Prepare a stock solution of the desired mitochondrial probe in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the final working concentration in a pre-warmed imaging medium (e.g., phenol red-free DMEM). The optimal concentration should be determined empirically for each probe and cell line to achieve sufficient signal without inducing cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing imaging medium to the cells and incubate at 37°C in a 5% CO₂ incubator for 15-30 minutes.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells before proceeding with imaging.
Quantification of Photobleaching
-
Microscope Setup:
-
Use a confocal laser scanning microscope equipped with the appropriate laser lines for excitation of the selected probe.
-
Select a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal resolution and light collection.
-
Set the imaging parameters (laser power, detector gain, pinhole size, and scan speed) to achieve a good signal-to-noise ratio without saturating the detector. These parameters should be kept constant throughout the experiment for all compared probes.
-
-
Image Acquisition for Photobleaching Analysis:
-
Select a region of interest (ROI) containing several healthy, well-stained cells.
-
Acquire a time-lapse series of images of the same ROI. The frequency and total duration of image acquisition will depend on the probe's photostability and the experimental question. For a typical photobleaching experiment, images can be acquired every 5-10 seconds for a total of 5-10 minutes.
-
To specifically measure photobleaching, continuous illumination of the ROI can be performed for a defined period, with images taken at set intervals.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within the mitochondrial regions of the cells in the ROI for each time point or scan number.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells from the mean intensity of the mitochondrial regions.
-
Normalize the fluorescence intensity at each time point (It) to the initial fluorescence intensity (I0) to obtain the relative fluorescence intensity (It / I0).
-
Plot the normalized fluorescence intensity as a function of time or scan number to generate a photobleaching curve.
-
From the photobleaching curve, quantitative parameters such as the half-life (t1/2) of the fluorophore (the time it takes for the fluorescence intensity to decrease by 50%) or the photobleaching rate constant can be calculated by fitting the data to an exponential decay function.
-
Visualizing Probe Mechanisms and Workflows
To better understand the principles behind mitochondrial probe selection and experimental design, the following diagrams, generated using the DOT language, illustrate key concepts.
Figure 1. Mechanisms of mitochondrial staining by potentiometric and covalent probes.
Figure 2. Workflow for quantifying the photostability of mitochondrial probes.
References
Safety Operating Guide
Navigating the Disposal of Mito-CCY: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals utilizing the mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe, Mito-CCY, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its safe handling and disposal based on general safety protocols for fluorescent dyes, NIR absorbing compounds, and chemical waste management.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, either in its solid form or in solution, the following PPE should be worn:
| Protective Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn to protect clothing. |
| Respiratory Protection | If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation. |
This compound should always be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste involves a multi-step process designed to mitigate risks and ensure compliance with hazardous waste regulations.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and any contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Aqueous Waste Treatment (if applicable):
-
For dilute aqueous solutions of this compound, consult your local EHS guidelines. Some institutions may permit treatment of dilute fluorescent dye solutions. A common method involves adsorption onto activated charcoal.
-
To treat with activated charcoal:
-
Add activated charcoal (approximately 1 gram per 100 mL of solution) to the waste solution.
-
Stir the mixture for at least one hour to allow for adsorption of the dye.
-
Filter the mixture to separate the charcoal. The filtrate may be suitable for drain disposal, but only if approved by your EHS office. The contaminated charcoal must be disposed of as solid chemical waste.
-
3. Solid Waste Disposal:
-
Solid this compound powder, contaminated materials (e.g., absorbent pads, charcoal), and empty containers should be placed in a sealed, labeled hazardous waste container.
-
The label should clearly indicate "Hazardous Waste" and list the chemical contents.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Accidental Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing gloves, eye protection, and a lab coat. For large spills of powder, respiratory protection is advised.
-
Contain the Spill:
-
For liquid spills, use an absorbent material like vermiculite or a chemical spill pillow to absorb the liquid.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Do not use a vacuum cleaner unless it is equipped with a HEPA filter.
-
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling Mito-CCY
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Mito-CCY, a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain a safe research environment.
I. Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any experiment involving this compound. This assessment should identify potential hazards, evaluate the risks, and establish control measures to minimize exposure.
II. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various stages of handling.
| Task | Required PPE | Rationale |
| Reconstitution & Aliquoting | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles with side shields- Face shield (if splash hazard exists) | Protects against skin and eye contact with the concentrated powder and solvent. |
| Cell Staining & Incubation | - Nitrile gloves- Lab coat- Safety glasses | Protects against splashes of the diluted working solution. |
| Microscopy & Data Acquisition | - Lab coat | Standard laboratory practice to protect clothing. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles | Protects against contact with contaminated waste materials. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Reconstitution and Aliquoting of this compound
-
Preparation: Work within a chemical fume hood or a designated area with good ventilation. Assemble all necessary materials, including this compound powder, anhydrous DMSO or other recommended solvent, sterile microcentrifuge tubes, and calibrated micropipettes.
-
Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.
-
Reconstitution: Carefully open the vial containing the lyophilized this compound powder. To avoid generating aerosols, do not tap or shake the vial. Add the calculated volume of solvent to the vial to create a stock solution of the desired concentration.
-
Dissolution: Close the vial tightly and vortex gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the product.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date, and your initials. Store the aliquots at -20°C or as recommended by the manufacturer, protected from light.
B. Cell Staining Protocol
-
Preparation: Prepare your cell culture plates and the necessary media. Warm the required volume of the this compound stock solution to room temperature.
-
Don PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Prepare Working Solution: Dilute the this compound stock solution to the final working concentration in pre-warmed cell culture medium. Mix gently by pipetting.
-
Cell Staining: Remove the existing media from your cells and replace it with the media containing the this compound working solution.
-
Incubation: Incubate the cells under the conditions recommended by the specific experimental protocol (e.g., 37°C, 5% CO2). Incubation times may vary.
-
Washing (if required): After incubation, gently remove the staining solution and wash the cells with fresh, pre-warmed media or buffer as specified in your protocol.
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure a safe workplace. All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Stock Solution | - Collect in a clearly labeled, sealed, and leak-proof hazardous waste container.- Do not mix with other chemical waste unless compatibility is confirmed.- Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. |
| Contaminated Liquid Waste | - This includes used cell culture media containing this compound.- Collect in a designated hazardous waste container.- Do not pour down the drain. |
| Contaminated Solid Waste | - This includes pipette tips, microcentrifuge tubes, gloves, and any other disposable items that have come into contact with this compound.- Place in a designated hazardous waste bag or container for solid chemical waste.[2] |
V. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
